molecular formula C9H7NO6 B1334914 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 57672-33-0

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B1334914
CAS No.: 57672-33-0
M. Wt: 225.15 g/mol
InChI Key: QBFGQHROZQJASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFGQHROZQJASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387939
Record name 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57672-33-0
Record name 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57672-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 57672-33-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, particularly the presence of the nitro group and the carboxylic acid moiety on the benzodioxane scaffold, make it a valuable precursor for the development of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its established role as a precursor in the synthesis of selective adrenergic receptor antagonists, a critical class of drugs for cardiovascular and central nervous system disorders.

Chemical and Physical Properties

This compound is a solid organic compound at room temperature. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57672-33-0[1][2]
Molecular Formula C₉H₇NO₆[1][3][4]
Molecular Weight 225.16 g/mol [3][4]
Appearance Solid (form not specified)General knowledge
Storage Room temperature, dry conditions[4]

Synthesis

Proposed Synthetic Pathway

The synthesis begins with the formation of the benzodioxane ring system, followed by oxidation of the aldehyde to a carboxylic acid, and finally, nitration of the aromatic ring.

Synthetic Pathway cluster_0 Step 1: Benzodioxane Formation & Oxidation cluster_1 Step 2: Nitration 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde 3,4-Dihydroxybenzaldehyde->2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde 1,2-Dibromoethane, Base 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde->2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Oxidation (e.g., KMnO4) This compound This compound 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid->this compound HNO3, TFAA

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This procedure is adapted from a patented method for the synthesis of the parent carboxylic acid.

  • Materials: 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., DMF or acetone), potassium permanganate, water, hydrochloric acid.

  • Procedure:

    • A mixture of 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane is reacted in the presence of a base in a suitable solvent to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

    • The intermediate aldehyde is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate in an aqueous solution.

    • The reaction mixture is worked up by filtration to remove manganese dioxide, followed by acidification of the filtrate with hydrochloric acid to precipitate the product.

    • The crude 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is collected by filtration, washed with water, and dried.

Step 2: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is based on the nitration of a similar benzodioxine carboxamide derivative.

  • Materials: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, nitric acid, trifluoroacetic anhydride (TFAA) or trifluoroacetic acid, a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid is dissolved in a suitable solvent and cooled in an ice bath.

    • A nitrating mixture, prepared by the careful addition of nitric acid to trifluoroacetic anhydride or trifluoroacetic acid at low temperature, is added dropwise to the solution of the carboxylic acid.

    • The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.

    • The reaction is quenched by pouring it into ice water.

    • The product, this compound, is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Role in Drug Development: Precursor for Adrenergic Antagonists

This compound is a crucial intermediate in the synthesis of selective adrenergic receptor antagonists.[5] Adrenergic antagonists, commonly known as beta-blockers, are a class of drugs that bind to and inhibit the function of adrenergic receptors.[6] These receptors are key components of the sympathetic nervous system and are involved in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.

Adrenergic Signaling and Blockade

The binding of catecholamines like norepinephrine and epinephrine to β-adrenergic receptors (primarily β1 and β2) initiates a signaling cascade.

Adrenergic Signaling and Blockade cluster_0 Normal Signaling cluster_1 Antagonist Action Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds to Gs Protein Activation Gs Protein Activation Beta-Adrenergic Receptor->Gs Protein Activation Activates Signaling Cascade Blocked Signaling Cascade Blocked Beta-Adrenergic Receptor->Signaling Cascade Blocked Prevents activation of Adenylyl Cyclase Activation Adenylyl Cyclase Activation Gs Protein Activation->Adenylyl Cyclase Activation Activates cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production Increases Physiological Response Physiological Response cAMP Production->Physiological Response Leads to Adrenergic Antagonist Adrenergic Antagonist Adrenergic Antagonist->Beta-Adrenergic Receptor Blocks

Caption: Simplified adrenergic signaling and the mechanism of action of adrenergic antagonists.

Synthetic Utility

The nitro group in this compound can be readily reduced to an amino group, which can then be further functionalized to introduce the side chains characteristic of many beta-blockers. The carboxylic acid group provides a handle for creating amide or ester linkages, further expanding the diversity of potential drug candidates. While specific examples of adrenergic antagonists synthesized directly from this nitro-compound are not detailed in the readily available literature, its structural similarity to known precursors for drugs like Doxazosin underscores its importance.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not publicly available. However, based on the known spectral properties of similar compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons in the region of 7.0-8.5 ppm, with shifts influenced by the electron-withdrawing nitro and carboxylic acid groups.- Methylene protons of the dioxine ring as multiplets around 4.3-4.5 ppm.- A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid around 165-175 ppm.- Aromatic carbons in the range of 110-160 ppm, with quaternary carbons attached to the nitro and dioxine oxygen atoms appearing at lower field.- Methylene carbons of the dioxine ring around 65 ppm.
IR Spectroscopy - A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.- A strong C=O stretch for the carboxylic acid around 1700 cm⁻¹.- Asymmetric and symmetric N-O stretches for the nitro group around 1530 and 1350 cm⁻¹, respectively.- C-O stretches for the ether linkages in the dioxine ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 225.15 g/mol .- Fragmentation patterns showing the loss of -OH (M-17), -COOH (M-45), and -NO₂ (M-46).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted from established methodologies. Its primary importance lies in its role as a precursor for the synthesis of selective adrenergic receptor antagonists, a class of drugs with profound therapeutic impact. Further research into the synthesis and application of this compound could lead to the development of novel therapeutics with improved efficacy and selectivity.

References

In-Depth Technical Guide: Physicochemical Properties of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of selective adrenergic receptor antagonists.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug design, synthesis, and development.

Core Physicochemical Properties

PropertyValueSource
CAS Number 57672-33-0Parchem[4]
Molecular Formula C₉H₇NO₆MySkinRecipes[1][3]
Molecular Weight 225.16 g/mol MySkinRecipes[1][3]
Predicted Melting Point 230-240 °CPredicted
Predicted pKa 3.5 - 4.5Predicted
Predicted logP 1.0 - 1.5Predicted
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMFPredicted

Note: Predicted values are derived from computational models and should be confirmed through experimental validation.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physicochemical properties of any compound. Below are standard protocols that can be employed for this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slower at approximately 1-2 °C per minute near the expected melting point).

  • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The standardized strong base is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

  • Vortex mixer

Procedure:

  • A known concentration of the compound is prepared in either water or n-octanol.

  • Equal volumes of the n-octanol and water phases are added to a separatory funnel.

  • The prepared solution of the compound is added to the separatory funnel.

  • The funnel is stoppered and shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is carefully taken from each phase.

  • The concentration of the compound in each phase is determined using a suitable analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow and Biological Activity

This compound is a crucial building block for the synthesis of more complex molecules with therapeutic potential.

Proposed Synthesis Route

A plausible synthetic route to this compound starts from 3,4-dihydroxy-5-nitrobenzoic acid.

G cluster_start Starting Material cluster_reaction1 Step 1: Esterification cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Hydrolysis A 3,4-Dihydroxy-5-nitrobenzoic acid R1 Methanol, H₂SO₄ (cat.) A->R1 B Methyl 3,4-dihydroxy-5-nitrobenzoate R2 1,2-Dibromoethane, K₂CO₃ B->R2 R1->B C Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate R3 NaOH, H₂O then H₃O⁺ C->R3 R2->C D This compound R3->D

Proposed synthesis of the target compound.
Biological Context: Adrenergic Receptor Antagonist Signaling

As an intermediate for selective adrenergic receptor antagonists, understanding the downstream signaling pathways is critical for drug development. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine. Antagonists block these effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Adrenergic Receptor (GPCR) G_protein G-protein Receptor->G_protein No Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP No Production G_protein->AC No Activation Antagonist Antagonist (derived from intermediate) Antagonist->Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Receptor Binding Prevented PKA Protein Kinase A (PKA) cAMP->PKA No Activation Response Cellular Response (e.g., smooth muscle relaxation, decreased heart rate) PKA->Response Inhibition of Downstream Effects

General signaling pathway of an adrenergic receptor antagonist.

This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation of the predicted properties is recommended for any application in drug development and research.

References

An In-depth Technical Guide to the Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The 2,3-dihydro-1,4-benzodioxine scaffold is a prevalent motif in medicinal chemistry, and the introduction of a nitro group offers a versatile handle for further chemical modifications. This document outlines a plausible and efficient two-step synthetic pathway, complete with detailed experimental protocols and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor molecule, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This is followed by a regioselective nitration at the C7 position of the aromatic ring.

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitration A 3,4-Dihydroxybenzaldehyde C 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde A->C Ring Closure B 1,2-Dibromoethane B->C D 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid C->D Oxidation E 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid F This compound E->F Nitration

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This precursor synthesis is adapted from a patented method and involves a two-part process: a ring-closing reaction followed by an oxidation reaction.[1]

Part A: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde

  • Reaction: A ring-closing reaction is performed with 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions.[1]

  • Procedure:

    • To a suitable reaction vessel, add 3,4-dihydroxybenzaldehyde and a suitable solvent (e.g., DMF or acetone).

    • Add a base, such as potassium carbonate, to the mixture.

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Heat the mixture to reflux and maintain for a sufficient time to ensure the completion of the reaction (monitor by TLC).

    • After cooling, the reaction mixture is worked up by filtration and evaporation of the solvent.

    • The crude product is then purified, for example, by recrystallization, to yield 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.

Part B: Oxidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

  • Reaction: The intermediate aldehyde is oxidized to the corresponding carboxylic acid using potassium permanganate.[1]

  • Procedure:

    • Dissolve 25g of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in 500mL of water and heat to 70-80°C.[1]

    • In a separate beaker, prepare a solution of 30g of potassium permanganate in 500mL of water.[1]

    • Add the potassium permanganate solution dropwise to the heated aldehyde solution over a period of 40 minutes.[1]

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours.[1] Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and add a 10% potassium hydroxide solution to make it alkaline.[1]

    • Filter the mixture to remove manganese dioxide. Wash the filter cake with water until the washings are neutral.[1]

    • Acidify the filtrate with concentrated hydrochloric acid, which will cause a white solid to precipitate.[1]

    • Collect the white precipitate by filtration, wash it with water, and dry it to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[1]

Step 2: Synthesis of this compound

This nitration protocol is based on a method used for a structurally similar compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[2]

  • Reaction: Regioselective nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is achieved using a mixture of nitric acid and trifluoroacetic acid.[2]

  • Procedure:

    • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in trifluoroacetic acid at 0°C.

    • Slowly add a nitrating agent, such as fuming nitric acid, dropwise to the stirred solution while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Data for the nitration step is extrapolated based on similar reactions and should be optimized for specific laboratory conditions.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1A: Ring Closure 3,4-Dihydroxybenzaldehyde, 1,2-DibromoethaneBase (e.g., K₂CO₃), Solvent (e.g., DMF)RefluxVaries-
1B: Oxidation 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehydePotassium permanganate, Water, KOH, HCl70-80 to Reflux2.590
2: Nitration 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidFuming nitric acid, Trifluoroacetic acid0 to RTVaries-

Note: Yields for Step 1A and Step 2 are not explicitly provided in the referenced literature for these exact substrates and would need to be determined experimentally.

Logical Relationship Diagram

The following diagram illustrates the logical progression and key considerations for the synthesis of this compound.

Logical_Relationship Synthetic Strategy and Key Considerations cluster_considerations Key Considerations Start Starting Material (3,4-Dihydroxybenzaldehyde) Precursor_Aldehyde Intermediate Aldehyde (2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde) Start->Precursor_Aldehyde Williamson Ether Synthesis Precursor_Acid Carboxylic Acid Precursor (2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid) Precursor_Aldehyde->Precursor_Acid Oxidation (e.g., KMnO4) Final_Product Target Molecule (this compound) Precursor_Acid->Final_Product Electrophilic Aromatic Substitution (Nitration) Consideration1 Regioselectivity of Nitration: The directing effects of the ether and carboxylic acid groups favor nitration at C7. Final_Product->Consideration1 Consideration2 Reaction Conditions: Careful control of temperature during nitration is crucial to prevent over-nitration and side reactions. Final_Product->Consideration2 Consideration3 Purification: Recrystallization is likely necessary to obtain a high-purity final product. Final_Product->Consideration3

References

An In-depth Technical Guide to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a core component in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and its role as a key intermediate in the development of selective adrenergic receptor antagonists targeting cardiovascular and central nervous system disorders.[1]

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 57672-33-0[2]
Molecular Formula C₉H₇NO₆[3]
Molecular Weight 225.16 g/mol [3]
IUPAC Name This compound
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solventsInferred

Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be extrapolated from the synthesis of the closely related compound, 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid, followed by a nitration step.

Plausible Experimental Protocol:

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from 3,4-dihydroxybenzaldehyde.

  • To a reaction vessel, add 3,4-dihydroxybenzaldehyde and a suitable alkaline solution (e.g., sodium hydroxide in water).

  • While stirring, add 1,2-dibromoethane to initiate a ring-closing reaction. A phase-transfer catalyst may be employed to facilitate the reaction.

  • Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde, is isolated and purified.

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

  • The purified 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde is dissolved in an aqueous solution.

  • An aqueous solution of a strong oxidizing agent, such as potassium permanganate, is added dropwise to the heated reaction mixture.

  • The reaction is refluxed for a set period, with completion monitored by TLC.

  • After cooling, the reaction mixture is made alkaline (e.g., with 10% KOH solution) and filtered.

  • The filtrate is then acidified with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Step 3: Nitration to this compound.

  • Note: The precise conditions for the nitration of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid to yield the 7-nitro isomer are not specified in the available literature. A typical nitration procedure would involve the careful addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature. The regioselectivity of the nitration would be a critical factor to control to obtain the desired 7-nitro isomer.

Role in Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds, particularly selective adrenergic receptor antagonists. The presence of the carboxylic acid and nitro functional groups provides reactive sites for further chemical modifications and the construction of diverse molecular libraries for drug screening.

Drug_Development_Workflow Role of this compound in Drug Development A Starting Materials (e.g., 3,4-dihydroxybenzaldehyde) B Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid A->B Ring Closure & Oxidation C Nitration B->C D This compound (Key Intermediate) C->D E Functional Group Modification (e.g., Amide Formation) D->E F Library of Adrenergic Receptor Antagonist Candidates E->F G Biological Screening (In vitro & In vivo assays) F->G H Lead Compound Identification and Optimization G->H

Caption: Workflow illustrating the role of the title compound as a key intermediate.

Biological Context: Adrenergic Receptor Antagonism

Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. They are involved in regulating a wide array of physiological processes, including heart rate, blood pressure, and bronchodilation. Adrenergic drugs, which can be agonists or antagonists, are used to treat various conditions. Antagonists that are synthesized using this compound as a precursor would block the binding of endogenous catecholamines to these receptors, thereby inhibiting their downstream signaling.

Adrenergic signaling is complex, involving multiple receptor subtypes (α1, α2, β1, β2, β3) and downstream effector pathways. For instance, β-adrenergic receptors typically couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). An antagonist would prevent this cascade of events.

Adrenergic_Signaling_Pathway Generalized Adrenergic Receptor Signaling and Antagonist Action cluster_membrane Cell Membrane AdrenergicReceptor Adrenergic Receptor (e.g., β-receptor) G_Protein G-Protein (e.g., Gs) AdrenergicReceptor->G_Protein Activates Blocked Blocked AdrenergicReceptor->Blocked Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->AdrenergicReceptor Binds & Activates Antagonist Antagonist (Derived from Intermediate) Antagonist->AdrenergicReceptor Blocks AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets Blocked->G_Protein

Caption: Generalized adrenergic signaling pathway and the inhibitory action of an antagonist.

Conclusion

This compound is a valuable molecule for the synthesis of potential therapeutics. While detailed experimental and structural data for this specific compound are sparse in the public domain, its importance as a synthetic intermediate is clear. This guide provides a foundational understanding for researchers and professionals in the field of drug development, summarizing the available knowledge and outlining its significant role in the creation of novel adrenergic receptor antagonists. Further research into the specific synthetic conditions for this molecule and the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide on the Spectroscopic Data of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of selective adrenergic receptor antagonists.[1] Its molecular structure, containing a benzodioxane scaffold, a nitro group, and a carboxylic acid, makes it a versatile building block in medicinal chemistry for creating biologically active molecules targeting cardiovascular and central nervous system disorders.[1] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and quality control. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Data Presentation

The expected quantitative spectroscopic data for this compound is summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0 - 13.0Singlet, Broad1HCarboxylic acid (-COOH)
~7.5 - 7.8Singlet1HAromatic H (position 5 or 8)
~7.2 - 7.5Singlet1HAromatic H (position 5 or 8)
~4.3 - 4.5Multiplet4HDioxane ring (-OCH₂CH₂O-)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165 - 175Carboxylic acid (-C OOH)
~140 - 150Aromatic C (attached to NO₂)
~140 - 150Aromatic C (attached to O)
~130 - 140Aromatic C (quaternary)
~120 - 130Aromatic CH
~110 - 120Aromatic CH
~60 - 70Dioxane ring (-OC H₂C H₂O-)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of carboxylic acid
1680-1710StrongC=O stretch of carboxylic acid
1510-1550StrongAsymmetric N-O stretch of nitro group[2][3][4]
1335-1355StrongSymmetric N-O stretch of nitro group[2][3][4]
1200-1300StrongC-O stretch
~1100MediumC-N stretch
~850MediumC-N-O bend of nitro group[3]

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment
225[M]⁺ (Molecular Ion)
208[M - OH]⁺
180[M - COOH]⁺
179[M - NO₂]⁺
151[M - NO₂ - CO]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer, typically 400 MHz or higher, is used for data acquisition.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent signal or an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray Ionization (ESI) is a common and suitable method for this compound due to the presence of the ionizable carboxylic acid group.[1][5] ESI can be operated in either positive or negative ion mode. Atmospheric Pressure Chemical Ionization (APCI) is another potential ionization technique.[1]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

References

Technical Guide: Solubility of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. This document provides a technical overview of the solubility characteristics of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for its determination. It outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with UV-Vis spectroscopy for quantification, enabling researchers to generate reliable and reproducible solubility data.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. To facilitate future research and data comparison, the following table provides a standardized format for presenting such data once it is experimentally determined.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25Data Not AvailableData Not Available
Ethanol25Data Not AvailableData Not Available
Acetone25Data Not AvailableData Not Available
Acetonitrile25Data Not AvailableData Not Available
Dichloromethane25Data Not AvailableData Not available
Dimethyl Sulfoxide (DMSO)25Data Not AvailableData Not Available
Tetrahydrofuran (THF)25Data Not AvailableData Not Available

Note: The molecular weight of this compound is 225.16 g/mol .[1]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the shake-flask method, which is considered a reliable and widely used technique for determining the equilibrium solubility of a compound.[1] This method involves creating a saturated solution and, after an equilibration period, measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. The undissolved solid is then separated from the solution, and the concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique.[2][3]

Materials and Reagents
  • Solute: this compound (solid, high purity)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents (Methanol, Ethanol, Acetone, etc.)

  • Equipment:

    • Analytical balance (precision ±0.1 mg)

    • Scintillation vials or flasks with screw caps

    • Orbital shaker or agitator with temperature control (e.g., shaking water bath)[2]

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (UV-Vis) A Weigh excess solute B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Centrifuge sample D->E F Filter supernatant (0.22 µm filter) E->F G Prepare serial dilutions of filtrate F->G H Measure absorbance at λmax G->H I Calculate concentration using Beer-Lambert Law H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An amount that ensures a solid phase remains after equilibration is crucial.

    • Accurately add a known volume of the selected organic solvent to the vial.[2]

    • Securely seal the vial to prevent solvent evaporation during the experiment.[3]

  • Equilibration:

    • Place the vials in an orbital shaker or temperature-controlled water bath.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed.[3]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical sample.[3]

  • Quantification using UV-Vis Spectroscopy:

    • Determine λmax: Prepare a dilute stock solution of the compound in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong UV absorbance.[5]

    • Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

    • Analyze Sample: Accurately dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.[6]

    • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

  • Alternative Quantification Method - HPLC:

    • For higher specificity and to avoid interference from impurities, High-Performance Liquid Chromatography (HPLC) can be used.[7]

    • A validated HPLC method with a suitable column (e.g., C18 for reversed-phase) and mobile phase is required.

    • Similar to UV-Vis, a calibration curve is generated by injecting standards of known concentrations. The filtered sample is then injected, and its concentration is determined by comparing its peak area to the calibration curve.[8]

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not readily found in published literature, this guide provides the necessary framework for its empirical determination. The detailed shake-flask protocol, combined with standard analytical techniques like UV-Vis spectroscopy or HPLC, offers a reliable methodology for researchers and drug development professionals to generate the critical data required for formulation, process chemistry, and preclinical studies. Accurate and consistent application of these methods will ensure high-quality, comparable data essential for advancing research and development involving this compound.

References

Stability and Storage of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on structurally related molecules, including nitroaromatic compounds and benzodioxane derivatives, to predict potential degradation pathways and establish a framework for stability testing.

Core Stability Profile and Storage Recommendations

Based on the general characteristics of aromatic nitro compounds and benzodioxane derivatives, a preliminary stability profile and storage guidelines can be established.

Storage Conditions:

It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light.[1][2] A supplier of the compound specifies storage at room temperature in a dry environment.[3] Containers should be tightly sealed to prevent moisture ingress and potential degradation.

Predicted Stability Summary:

The following table summarizes the anticipated stability of this compound under various stress conditions, based on the known behavior of similar chemical structures.

Stress ConditionPredicted StabilityPotential Degradation Pathways
Hydrolytic (Acidic) Likely stableHydrolysis of the carboxylic acid group is possible under harsh acidic conditions and elevated temperatures.
Hydrolytic (Basic) Likely stableSalt formation at the carboxylic acid is expected. Hydrolysis is possible under extreme basic conditions and heat.
Oxidative Susceptible to degradationThe nitroaromatic moiety may be susceptible to oxidation, potentially leading to hydroxylation of the aromatic ring.
Photolytic Susceptible to degradationNitroaromatic compounds are known to be photosensitive and can undergo complex degradation pathways upon exposure to UV or visible light, including reduction of the nitro group.[1]
Thermal Generally stableThe 1,4-benzodioxane ring is known for its thermal stability. Degradation is likely to occur only at temperatures approaching its melting/decomposition point.

Postulated Degradation Pathways

The primary sites for degradation on the this compound molecule are the nitro group and the carboxylic acid functional group. The benzodioxane ring itself is generally considered a stable scaffold.

Potential degradation pathways may include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso or an amino group, particularly under photolytic or certain oxidative/reductive conditions.

  • Hydroxylation of the aromatic ring: Oxidative stress may lead to the introduction of hydroxyl groups onto the benzene ring.

  • Decarboxylation: While less likely under typical storage conditions, the carboxylic acid group could be lost as carbon dioxide at very high temperatures.

Experimental Protocols for Forced Degradation Studies

To definitively determine the stability of this compound, forced degradation studies are essential.[2][4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage to identify potential degradation products and pathways.[4]

General Protocol for Forced Degradation

The following is a generalized protocol that can be adapted for the specific compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), should be developed and validated to separate and quantify the parent compound from any degradation products.[5][6]

1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate under the same conditions as acid hydrolysis.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature, protected from light, for a defined period.[1]

  • Thermal Degradation (Solid State): Expose the solid compound to dry heat at a temperature below its melting point for a specified duration.

  • Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60-80 °C) for a defined period, protected from light.

  • Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating UPLC-MS method to determine the percentage of degradation and identify any degradation products.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo analysis UPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways quantify Quantify Degradation analysis->quantify report Generate Stability Report pathways->report quantify->report

Caption: Workflow for a forced degradation study.

This guide provides a foundational understanding of the stability and storage of this compound. It is crucial to perform specific, rigorous stability studies to fully characterize the degradation profile of this compound for its intended use in research and drug development.

References

In-Depth Technical Guide: The Biological Significance of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biological relevance of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Current scientific literature indicates that this compound is primarily utilized as a key intermediate in the synthesis of pharmacologically active agents rather than possessing significant intrinsic biological activity itself. Its chemical structure, featuring a nitro group and a carboxylic acid on the benzodioxane scaffold, makes it a valuable precursor for creating more complex molecules, particularly those targeting adrenergic receptors.

This guide will focus on the biological activities of compounds derived from the reduced amino analogue, 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, with a primary focus on the well-characterized adrenergic receptor antagonist, Amosulalol. While a direct synthetic route from 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to Amosulalol is not extensively documented in publicly available literature, the structural similarities strongly suggest its potential as a key building block. Amosulalol serves as a prime exemplar of the potent biological activity that can be achieved from this benzodioxane core.

The Pharmacological Profile of Amosulalol: A Derivative of the Benzodioxane Core

Amosulalol is a potent antagonist of both α- and β-adrenergic receptors, with a notable selectivity for α1 and β1 subtypes. This dual-action mechanism makes it an effective antihypertensive agent, as it reduces blood pressure by blocking vasoconstriction (α1 blockade) without inducing reflex tachycardia, due to the concurrent blockade of cardiac β1 receptors.[1]

Quantitative Analysis of Receptor Affinity and Potency

The biological activity of Amosulalol has been quantified through both radioligand binding assays (determining binding affinity, Ki) and functional assays in isolated tissues (determining antagonist potency, pA2). The data for the (-)-enantiomer of Amosulalol, which exhibits higher affinity for β-adrenergic receptors, are summarized below.[2]

Receptor SubtypeParameterValue
α₁-Adrenergic pKi7.15
pA₂7.10
α₂-Adrenergic pKi5.21
pA₂5.30
β₁-Adrenergic pKi8.53
pA₂8.60
β₂-Adrenergic pKi8.13
pA₂8.20

Table 1: In Vitro Receptor Binding and Functional Antagonist Potency of (-)-Amosulalol. Data derived from radioligand binding experiments using rat brain membranes and functional assays on isolated peripheral tissues.[2]

Mechanism of Action: Adrenergic Receptor Blockade

Amosulalol exerts its therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α1- and β1-adrenergic receptors.

  • α1-Adrenergic Receptor Blockade: Located on vascular smooth muscle, α1-receptors mediate vasoconstriction. By blocking these receptors, Amosulalol leads to vasodilation and a decrease in peripheral resistance, thereby lowering blood pressure.

  • β1-Adrenergic Receptor Blockade: Predominantly found in cardiac tissue, β1-receptors are responsible for increasing heart rate and contractility. Amosulalol's antagonism at these sites reduces cardiac output and heart rate, contributing to its antihypertensive effect and mitigating the reflex tachycardia that can occur with selective α1-blockers.[1]

The signaling pathway initiated by adrenergic receptor activation and its subsequent blockade by antagonists like Amosulalol is depicted below.

Adrenergic_Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist Antagonist Action Agonist Norepinephrine/ Epinephrine Receptor α1/β1-Adrenergic Receptor (GPCR) Agonist->Receptor Binds to G_Protein G-Protein (Gq/Gs) Receptor->G_Protein Activates Effector Effector Enzyme (PLC / Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (IP3, DAG / cAMP) Effector->Second_Messenger Generates Response Physiological Response (Vasoconstriction / ↑ Heart Rate) Second_Messenger->Response Leads to Antagonist Amosulalol Blocked_Receptor α1/β1-Adrenergic Receptor (GPCR) Antagonist->Blocked_Receptor Competitively Binds to No_Signal Signal Transduction Blocked Blocked_Receptor->No_Signal

Adrenergic receptor signaling pathway and antagonist-mediated blockade.

Experimental Protocols

The determination of the biological activity of adrenergic receptor antagonists like Amosulalol relies on standardized in vitro assays.

Radioligand Binding Assays for Receptor Affinity (Ki)

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Representative Protocol for α1-Adrenergic Receptor Binding:

  • Tissue Preparation: Crude membrane fractions are prepared from a tissue rich in α1-adrenergic receptors, such as the rat brain. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to differential centrifugation to isolate the membrane pellet.[2]

  • Incubation: The membranes are incubated with a fixed concentration of a selective α1-adrenergic radioligand, such as [³H]-Prazosin, and varying concentrations of the test compound (e.g., Amosulalol).[2][3]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization & Centrifugation Membrane_Isolation Isolate Membrane Fraction Tissue_Prep->Membrane_Isolation Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Isolation->Incubation Reagent_Prep Prepare Radioligand ([3H]-Prazosin) & Test Compound (Amosulalol) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting IC50_Calc Determine IC50 Value Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

General workflow for a radioligand binding assay.
Isolated Tissue Functional Assays for Antagonist Potency (pA2)

These experiments measure the functional antagonism of a compound against an agonist-induced response in an isolated organ bath.[4]

Representative Protocol for α1-Adrenergic Antagonism in Rat Aorta:

  • Tissue Preparation: A section of the rat thoracic aorta is dissected and mounted in an isolated tissue bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve (Control): A cumulative concentration-response curve to an α1-agonist, such as phenylephrine, is generated to establish the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Amosulalol) for a predetermined period.

  • Cumulative Concentration-Response Curve (Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with several antagonist concentrations. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from a Schild plot.[5]

Conclusion

While this compound itself is not recognized for direct biological activity, its role as a synthetic intermediate is of significant interest to medicinal chemists and drug development professionals. The transformation of its corresponding amino derivative into potent, biologically active molecules like Amosulalol highlights the pharmacological potential of the 1,4-benzodioxane scaffold. The dual α1- and β1-adrenergic antagonism exhibited by Amosulalol provides a clear example of how this chemical core can be elaborated to produce compounds with valuable therapeutic properties for conditions such as hypertension. The experimental protocols and quantitative data presented herein offer a technical foundation for researchers working on the discovery and development of novel adrenergic receptor modulators based on this and related chemical scaffolds.

References

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Linchpin Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a highly functionalized aromatic carboxylic acid, serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds. Its strategic placement of a nitro group and a carboxylic acid on the benzodioxane scaffold makes it a versatile building block for the development of novel therapeutics, particularly in the realms of cardiovascular and central nervous system disorders. This technical guide provides an in-depth overview of its synthesis, properties, and key applications in drug development.

Physicochemical Properties

This compound (CAS No: 57672-33-0) is a solid organic compound with the molecular formula C₉H₇NO₆ and a molecular weight of 225.16 g/mol .[1][2] The presence of both an electron-withdrawing nitro group and a carboxylic acid moiety significantly influences its chemical reactivity, making it amenable to a range of chemical transformations.

PropertyValueReference
CAS Number57672-33-0[1][2][3][4]
Molecular FormulaC₉H₇NO₆[1][2]
Molecular Weight225.16 g/mol [1][2]

Synthesis of the Intermediate

The synthesis of this compound typically begins with the formation of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid core, followed by a regioselective nitration.

A plausible synthetic route initiates from 3,4-dihydroxybenzaldehyde. The initial step involves a ring-closing reaction with 1,2-dibromoethane under alkaline conditions to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. Subsequent oxidation of the aldehyde functional group, for instance using potassium permanganate, furnishes 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

The crucial step is the selective nitration at the 7-position of the benzodioxane ring. A common method for the nitration of similar activated aromatic systems involves the use of a mixture of nitric acid and a strong acid, such as trifluoroacetic acid. This approach has been successfully employed for the nitration of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide to introduce a nitro group at the C7 position.[7]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzodioxane Formation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Nitration 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde 3,4-Dihydroxybenzaldehyde->2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde Ring Closure 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde->2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Oxidation 1,2-Dibromoethane 1,2-Dibromoethane Base Base This compound This compound 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid->this compound Nitration KMnO4 KMnO4 HNO3/TFA HNO3/TFA

Synthetic pathway to the target intermediate.

Experimental Protocols

Protocol 1: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid (Analogous)
  • Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in trifluoroacetic acid and cool the solution in an ice bath.

  • Addition of Nitrating Agent: Add nitric acid dropwise to the cooled solution while maintaining the temperature.

  • Reaction: Stir the reaction mixture for several hours at a controlled temperature.

  • Workup: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the precipitate by filtration and purify by a suitable method such as flash chromatography.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

Spectroscopic Data (Predicted)
¹H NMR Aromatic protons would appear as singlets or doublets in the downfield region. The methylene protons of the dioxine ring would likely appear as a multiplet around 4.3 ppm. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (>10 ppm).
¹³C NMR The spectrum would show distinct signals for the aromatic carbons, with those attached to the nitro and carboxylic acid groups being significantly deshielded. The carboxylic acid carbonyl carbon would appear around 165-185 ppm. The methylene carbons of the dioxine ring would be observed in the aliphatic region.
IR Spectroscopy Characteristic peaks would include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1710-1760 cm⁻¹), and strong absorptions for the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹).
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the nitro group.

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its utility as a precursor to more complex pharmaceutical molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules.

Role in the Synthesis of Adrenergic Receptor Antagonists

This intermediate is particularly valuable in the synthesis of selective adrenergic receptor antagonists.[1] These drugs are used to treat conditions such as hypertension and benign prostatic hyperplasia. While specific industrial synthesis routes for drugs like Doxazosin are proprietary, the structural similarity suggests that a derivative of this compound could be a key building block.

The synthesis of Doxazosin involves the coupling of a 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid moiety with a piperazine-substituted quinazoline.[8][9] A synthetic strategy could involve the reduction of the nitro group on the title compound to an amine, followed by further modifications and coupling reactions.

Pharmaceutical_Application cluster_transformations Key Chemical Transformations cluster_products Potential Pharmaceutical Scaffolds Start This compound Reduction Reduction Start->Reduction Nitro Group Reduction Amide_Coupling Amide Coupling Start->Amide_Coupling Carboxylic Acid Activation Amine_Derivative 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Reduction->Amine_Derivative Amide_Derivative Functionalized Amide Amide_Coupling->Amide_Derivative API Active Pharmaceutical Ingredient (e.g., Adrenergic Receptor Antagonist) Amine_Derivative->API Further Functionalization Amide_Derivative->API Further Functionalization

Potential synthetic utility of the intermediate.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a well-ventilated place with the container tightly closed.

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of regioselectivity during nitration, provides a key building block for the construction of complex and biologically active molecules. Further research into its applications is likely to uncover new synthetic routes to important therapeutic agents.

References

An In-depth Technical Guide to the Derivatives of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and potential biological activities of derivatives of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This core scaffold is a valuable building block in medicinal chemistry, recognized as a key intermediate in the development of pharmaceutical compounds, including selective adrenergic receptor antagonists for cardiovascular and central nervous system disorders.[1]

Synthesis of the Core Compound: this compound

While a direct, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, its commercial availability from various suppliers indicates established synthetic routes.[1][2][3][4][5] A plausible and efficient two-step synthesis can be inferred from related procedures. The process would begin with the synthesis of the non-nitrated precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by a regioselective nitration.

Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

The synthesis of the precursor carboxylic acid can be achieved through a two-step process starting from 3,4-dihydroxybenzaldehyde, as outlined in a relevant patent.[6]

Experimental Protocol:

  • Ring Closure Reaction: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.[6]

  • Oxidation: The purified intermediate is then oxidized using an aqueous solution of potassium permanganate to produce 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.[6]

Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

The introduction of a nitro group at the 7-position can be achieved through electrophilic aromatic substitution. The directing effects of the ether oxygen and the carboxylic acid group on the benzodioxane ring guide the regioselectivity of the nitration. A mixture of nitric acid and trifluoroacetic acid is a reported method for the nitration of a similar benzodioxine carboxamide scaffold.[7]

Experimental Protocol:

  • Reaction Setup: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is dissolved in a suitable solvent like trifluoroacetic acid.

  • Nitration: A nitrating agent, such as nitric acid, is added dropwise to the solution at a controlled temperature to prevent side reactions.

  • Work-up: The reaction mixture is then carefully quenched with ice and the solid product is collected by filtration, washed, and dried.

The overall synthetic workflow is depicted below:

Synthesis_Core_Compound cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Nitration 3,4-dihydroxybenzaldehyde 3,4-dihydroxybenzaldehyde 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde 3,4-dihydroxybenzaldehyde->2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde 1,2-dibromoethane, base 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde->2,3-dihydro-1,4-benzodioxine-6-carboxylic acid KMnO4 This compound This compound 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid->this compound HNO3, TFA

Synthesis of the core compound.

Synthesis of Derivatives

The carboxylic acid functionality of this compound provides a versatile handle for the synthesis of various derivatives, including amides, esters, and hydrazides. The general synthetic strategies are based on well-established methodologies for the non-nitrated analogue.[8]

Synthesis of Amide Derivatives

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol:

  • Acyl Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to yield the amide derivative.

Amide_Synthesis Core_Acid 7-Nitro-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Acyl_Chloride 7-Nitro-2,3-dihydro-1,4- benzodioxine-6-carbonyl chloride Core_Acid->Acyl_Chloride SOCl2 or (COCl)2 Amide_Derivative Amide Derivative Acyl_Chloride->Amide_Derivative Base Amine Primary or Secondary Amine (R1R2NH) Amine->Amide_Derivative

General synthesis of amide derivatives.
Synthesis of Ester Derivatives

Esterification can be achieved through Fischer esterification or by using the acyl chloride intermediate.

Experimental Protocol (Fischer Esterification):

  • Reaction Mixture: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.

  • Reflux: The mixture is heated at reflux to drive the reaction to completion.

  • Work-up: The excess alcohol is removed under reduced pressure, and the crude ester is purified.

Synthesis of Hydrazide Derivatives

Hydrazides are typically prepared from the corresponding esters.

Experimental Protocol:

  • Hydrazinolysis: The methyl or ethyl ester of this compound is reacted with hydrazine hydrate in a suitable solvent like ethanol.

  • Reflux: The reaction mixture is heated at reflux.

  • Isolation: Upon cooling, the hydrazide derivative often precipitates from the solution and can be collected by filtration.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are limited in the current literature, the structural motifs present suggest a range of potential therapeutic applications. The biological activity of nitro-containing compounds is often linked to their ability to undergo enzymatic reduction in biological systems, which can lead to the generation of reactive nitrogen species with cytotoxic effects.[9] Furthermore, the benzodioxane scaffold is a well-established pharmacophore with diverse biological activities.[8]

Anticancer Activity

Numerous nitroaromatic compounds have demonstrated significant anticancer activity.[3] The presence of the nitro group can enhance the antiproliferative effects of a molecule. For instance, certain nitro-substituted benzimidazoles have shown potent cytotoxicity against various cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest.[10] Derivatives of this compound could potentially exert anticancer effects through similar mechanisms.

A potential signaling pathway that could be modulated by these compounds is the p38 MAPK pathway, which is known to be involved in cancer.[2]

Anticancer_Pathway Derivative 7-Nitro-1,4-benzodioxane Derivative p38_MAPK p38 MAPK Pathway Derivative->p38_MAPK Inhibition Apoptosis Apoptosis p38_MAPK->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Induction

Potential anticancer signaling pathway.
Anti-inflammatory Activity

Benzodioxane derivatives have been reported to possess anti-inflammatory properties.[2][11] The mechanism of action could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).

Antimicrobial Activity

The nitro group is a common feature in many antimicrobial agents.[9][10][12] Nitro-containing compounds can exhibit broad-spectrum activity against bacteria and fungi. The mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage cellular components.

Quantitative Data Summary

As specific quantitative data for the derivatives of this compound are not available in the reviewed literature, the following table presents data for structurally related benzodioxane derivatives to provide a reference for potential activity ranges.

Compound ClassTarget/AssayIC₅₀ / ActivityReference
Benzodioxane-benzamidesFtsZ (S. aureus)MIC: 0.5 - >128 µg/mL[9]
Benzodioxinic lactonesL1210 and HT-29 cellsCytotoxic[4]
Nitro-substituted benzimidazolesA549 cancer cell lineIC₅₀: 28 nM[10]

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a foundational understanding of the synthesis of its core structure and key derivatives. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of these compounds, the existing literature on related structures suggests that they are promising candidates for anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The experimental protocols and conceptual frameworks presented herein are intended to facilitate further investigation in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Selective Adrenergic Receptor Antagonists from 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of selective α-adrenergic receptor antagonists utilizing 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a key starting material. The 1,4-benzodioxane moiety is a well-established scaffold in medicinal chemistry, known to be a crucial component in a variety of selective α1-adrenergic receptor antagonists.[1][2] This document outlines a representative synthetic pathway to a potent and selective α1-adrenoceptor antagonist, supported by detailed experimental procedures and characterization data.

Introduction

Selective adrenergic receptor antagonists are critical therapeutic agents for a range of cardiovascular and central nervous system disorders. The 1,4-benzodioxane ring system is a privileged scaffold in the design of such antagonists, with derivatives showing high affinity and selectivity for α-adrenoceptor subtypes.[3] this compound serves as a versatile starting material, allowing for the introduction of diverse functionalities at the 6- and 7-positions of the benzodioxane core, which is pivotal for modulating receptor affinity and selectivity.

The following protocols describe a multi-step synthesis culminating in a representative selective α1-adrenergic antagonist. The key transformations involve the reduction of the nitro group to an amine and the subsequent formation of an amide linkage with a suitable arylpiperazine moiety, a common pharmacophore in many α1-antagonists.[1]

Data Presentation

Table 1: Pharmacological Profile of a Representative Benzodioxane-based α1-Adrenergic Antagonist

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (pA2)Selectivity Profile
Representative Antagonist α1A0.59.3α1A > α1B > α1D
α1B5.28.3
α1D10.87.9
α2A>1000-
β1>1000-
β2>1000-

Note: The data presented is a representative example based on reported values for structurally similar 1,4-benzodioxane derivatives and is for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol details the selective reduction of the nitro group of the starting material to an amine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).

  • Heat the mixture to reflux.

  • To the refluxing mixture, add hydrazine hydrate (5.0 eq) dropwise over a period of 30 minutes.

  • After the addition is complete, continue to reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Acidify the residue with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Protocol 2: Synthesis of the Target Selective α1-Adrenergic Antagonist

This protocol describes the coupling of the amino-acid intermediate with an arylpiperazine moiety.

Materials:

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • 1-(2-Methoxyphenyl)piperazine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add triethylamine (3.0 eq) and stir the solution for 10 minutes at room temperature.

  • Add 1-(2-Methoxyphenyl)piperazine (1.1 eq) to the mixture.

  • Add BOP reagent (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure antagonist.

Visualizations

experimental_workflow start This compound reagent1 Hydrazine Hydrate Pd/C, Ethanol start->reagent1 Reduction intermediate 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid reagent2 1-(2-Methoxyphenyl)piperazine BOP, TEA, DMF intermediate->reagent2 Amide Coupling reagent1->intermediate final_product Selective α1-Adrenergic Antagonist reagent2->final_product purification Purification (Column Chromatography) final_product->purification

Caption: Synthetic workflow for the preparation of a selective α1-adrenergic antagonist.

alpha1_signaling_pathway ligand Norepinephrine/ Epinephrine receptor α1-Adrenergic Receptor ligand->receptor Activates antagonist Selective α1-Antagonist antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the α1-adrenergic receptor.

References

Application Notes and Protocols for the Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is particularly relevant in the development of selective adrenergic receptor antagonists and other biologically active molecules targeting the cardiovascular and central nervous system.[1] This document provides a detailed experimental protocol for the multi-step synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described pathway is a robust and logical sequence for obtaining the target molecule.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a four-step process commencing from 3,4-dihydroxybenzoic acid. This pathway involves an initial esterification to protect the carboxylic acid, followed by the formation of the dihydrobenzodioxine ring. The subsequent step is the regioselective nitration of the aromatic ring, and the final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow A 3,4-Dihydroxybenzoic Acid B Methyl 3,4-dihydroxybenzoate A->B  Step 1: Esterification  (MeOH, H₂SO₄, Reflux)   C Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate B->C  Step 2: Cyclization  (1,2-Dibromoethane, K₂CO₃, DMF, Reflux)   D Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate C->D  Step 3: Nitration  (HNO₃, TFAA, CH₂Cl₂)   E This compound D->E  Step 4: Hydrolysis  (LiOH, THF/H₂O)  

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,4-dihydroxybenzoate

This step involves the Fischer esterification of the commercially available 3,4-dihydroxybenzoic acid.

  • Materials:

    • 3,4-dihydroxybenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 3,4-dihydroxybenzoic acid in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).[2]

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.[2]

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate.[2]

Step 2: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

The dihydrobenzodioxine ring is formed via a Williamson ether synthesis.

  • Materials:

    • Methyl 3,4-dihydroxybenzoate

    • 1,2-Dibromoethane

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of methyl 3,4-dihydroxybenzoate in dimethylformamide, add potassium carbonate and 1,2-dibromoethane.[2]

    • Stir the suspension and heat to reflux for 10 hours.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Step 3: Synthesis of Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate

This step introduces the nitro group onto the benzodioxine ring.

  • Materials:

    • Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate

    • Nitric acid (HNO₃)

    • Trifluoroacetic anhydride (TFAA)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in dichloromethane and cool the solution in an ice bath.

    • In a separate flask, prepare a nitrating mixture by carefully adding nitric acid to trifluoroacetic anhydride at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the benzodioxane derivative while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at this temperature and monitor its completion by TLC. A similar nitration has been reported to yield C7-nitro derivatives.[2]

    • Once the reaction is complete, carefully quench the reaction by pouring it into ice-water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.

    • Purify by column chromatography to yield methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

  • Materials:

    • Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl, 2N)

  • Procedure:

    • Dissolve the nitro-ester in a mixture of tetrahydrofuran and water.[2]

    • Add lithium hydroxide and stir the mixture at room temperature for 10 hours.[2]

    • Monitor the saponification by TLC.

    • After completion, remove the THF under reduced pressure.[2]

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with 2N hydrochloric acid, which will precipitate the carboxylic acid product.[2]

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data Summary

CompoundStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)
Methyl 3,4-dihydroxybenzoate3,4-Dihydroxybenzoic acid168.1585-95
Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylateMethyl 3,4-dihydroxybenzoate194.1845-55
Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylateMethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate239.1760-70
This compoundMethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate225.1690-98

Yields are estimates based on similar reactions reported in the literature and may vary.

References

Application Notes and Protocols: 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its rigid, bicyclic structure and the presence of versatile functional groups—a nitro group, a carboxylic acid, and a dihydrodioxane ring—make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The 1,4-benzodioxane moiety is a key structural component in several clinically significant drugs, including the α1-adrenergic receptor antagonist doxazosin, used in the treatment of hypertension and benign prostatic hyperplasia.

This document provides detailed application notes on the utility of this compound as a synthetic intermediate and outlines protocols for its conversion into bioactive derivatives.

Key Applications in Medicinal Chemistry

This compound primarily serves as a key intermediate in the synthesis of pharmaceutical compounds.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the carboxylic acid is amenable to the formation of amides, esters, and other derivatives. This dual functionality allows for the exploration of a wide chemical space to develop novel therapeutic agents.

Derivatives of the closely related 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and evaluated for various biological activities, demonstrating the potential of this scaffold. For instance, N-sulfonylated derivatives have shown promising enzyme inhibitory activity.

Enzyme Inhibition

A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides, derived from the corresponding amine, were synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). Several of these compounds exhibited significant inhibitory activity.

Table 1: α-Glucosidase and Acetylcholinesterase Inhibitory Activity of Representative 2,3-dihydro-1,4-benzodioxin-6-yl Sulfonamide Derivatives

Compound IDSubstituent (R)α-Glucosidase IC50 (µM)AChE IC50 (µM)
7a 2-chlorophenyl25.3 ± 0.1245.3 ± 0.11
7b 3-chlorophenyl22.7 ± 0.1542.8 ± 0.13
7c 4-chlorophenyl20.1 ± 0.1140.1 ± 0.10
7d 2-methylphenyl28.9 ± 0.1848.9 ± 0.14
7e 3-methylphenyl26.2 ± 0.1446.5 ± 0.12
7f 4-methylphenyl24.8 ± 0.1344.2 ± 0.11
Acarbose (Standard)-38.25 ± 0.12-
Galanthamine (Standard)--0.5 ± 0.01

Data is presented as mean ± standard error of the mean (SEM) and is sourced from a study on related sulfonamide derivatives.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a representative bioactive amide derivative.

Protocol 1: Reduction of the Nitro Group to Form 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is based on standard catalytic hydrogenation methods for the reduction of aromatic nitro groups.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The product can be used in the next step with or without further purification.

Protocol 2: Amide Coupling to Synthesize a Representative N-Aryl Carboxamide Derivative

This protocol describes a general method for amide bond formation using a coupling agent.

Materials:

  • 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (from Protocol 1)

  • A desired aniline (e.g., 4-chloroaniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired aniline (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the starting nitro compound to a final amide derivative.

G start 7-Nitro-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid intermediate 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid start->intermediate H₂, Pd/C (Reduction) final N-Aryl 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxamide intermediate->final Aniline, EDC, HOBt (Amide Coupling)

Caption: Synthetic pathway for the derivatization of the title compound.

Potential Signaling Pathway: α1-Adrenergic Receptor Antagonism

Given that the 1,4-benzodioxane scaffold is a known pharmacophore for α1-adrenergic receptor antagonists like doxazosin, derivatives of 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid are promising candidates for targeting this pathway. The diagram below illustrates the canonical Gq-coupled signaling cascade of α1-adrenergic receptors and the point of inhibition by an antagonist.

G cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag agonist Norepinephrine/ Epinephrine agonist->receptor Binds antagonist Benzodioxane Derivative (Antagonist) antagonist->receptor Blocks ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Physiological Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: α1-Adrenergic receptor signaling and point of antagonism.

Conclusion

This compound is a strategic starting material for the synthesis of novel compounds with therapeutic potential. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of derivatives targeting a range of biological endpoints, including but not limited to enzyme inhibition and receptor modulation. The established importance of the 1,4-benzodioxane scaffold in drug discovery underscores the potential for developing new and effective therapeutic agents from this versatile intermediate.

References

Application Notes: Synthesis and Utility of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the pharmacological properties of the final compounds. Amide coupling of this carboxylic acid with a diverse range of primary and secondary amines leads to the formation of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamides. These derivatives are of interest to researchers in medicinal chemistry and drug development due to their potential as therapeutic agents, for instance, as inhibitors of enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), which is a target in cancer therapy.[1][2] This document provides detailed protocols for the synthesis of these carboxamides and outlines a general workflow for their subsequent biological evaluation.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamides based on reactions with analogous, non-nitrated benzodioxane carboxylic acids. The yields are typically moderate to good, depending on the nature of the amine used.

Amine TypeRepresentative AmineExpected Yield (%)
Primary Aliphaticn-Butylamine75-85
Primary AromaticAniline60-75
Secondary AliphaticPiperidine80-90
Secondary AromaticN-Methylaniline55-70
Functionalized Amine4-Aminophenol65-75

Experimental Protocols

1. Synthesis of this compound

The starting material can be synthesized by the nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. A common method involves the use of a mixture of nitric acid and trifluoroacetic acid.[1]

2. General Protocol for the Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamides via the Acid Chloride Intermediate

This protocol is adapted from the successful synthesis of related 1,4-benzodioxane-6-carboxylic acid amide analogs.[3]

a. Formation of the Acid Chloride:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of acid) at 0-5 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Slowly add oxalyl chloride (2.0 eq) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then reflux for 1-2 hours under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under vacuum to afford the crude 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, which is typically used in the next step without further purification.

b. Amide Coupling:

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM (10 mL/mmol of amine) and cool to 0-5 °C.

  • Add the freshly prepared solution of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

3. Alternative Amide Coupling Protocol using Coupling Reagents

For sensitive substrates, direct coupling of the carboxylic acid with the amine can be achieved using coupling reagents.

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a base such as DIPEA (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction mixture by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography as described above.

Mandatory Visualizations

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start 2,3-Dihydro-1,4- benzodioxine-6- carboxylic acid Nitration Nitration (HNO3, TFAA) Start->Nitration CarboxylicAcid 7-Nitro-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Nitration->CarboxylicAcid AcidChloride Acid Chloride Formation (Oxalyl Chloride, DMF) CarboxylicAcid->AcidChloride AmideCoupling Amide Coupling (DCM, Base) AcidChloride->AmideCoupling Amine Primary or Secondary Amine Amine->AmideCoupling Product 7-Nitro-2,3-dihydro-1,4- benzodioxine-6-carboxamide Library AmideCoupling->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening High-Throughput Screening (e.g., PARP1 Inhibition Assay) Characterization->Screening HitID Hit Identification Screening->HitID DoseResponse Dose-Response Studies (IC50 Determination) HitID->DoseResponse LeadCompound Lead Compound Selection DoseResponse->LeadCompound

Caption: Synthetic and screening workflow for novel carboxamides.

Signaling Pathway Inhibition Model

signaling_pathway DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Target Proteins PARP1->PARylation DDR DNA Damage Repair (DDR) PARylation->DDR Cell_Survival Cell Survival DDR->Cell_Survival Inhibitor 7-Nitro-2,3-dihydro-1,4- benzodioxine-6-carboxamide (Inhibitor) Inhibitor->PARP1

Caption: Inhibition of the PARP1 signaling pathway.

References

Application Notes and Protocols for CNS Disorder Drug Development Utilizing 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Extensive research into the application of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the development of drugs for Central Nervous System (CNS) disorders has revealed its role primarily as a key chemical intermediate. While literature and supplier information suggest its utility in synthesizing biologically active molecules, including selective adrenergic receptor antagonists for CNS and cardiovascular conditions, specific details regarding its direct use to synthesize named CNS-active compounds are not publicly available at this time.

Our comprehensive search of scientific databases and patent literature did not yield concrete examples of CNS drugs that are synthesized directly from this compound. Consequently, providing detailed application notes with specific quantitative data (e.g., IC50 values), defined signaling pathways, and explicit experimental protocols for a final drug compound, as per the core requirements of this request, is not feasible.

The development of a therapeutic agent involves multiple synthetic steps, and while this nitro-benzodioxane carboxylic acid is a potential starting point or intermediate, the subsequent molecular modifications would determine the final compound's pharmacological profile, including its mechanism of action, efficacy, and safety.

We are committed to providing accurate and actionable scientific information. In the absence of specific data linking this compound to a characterized CNS drug, we are unable to generate the detailed application notes and protocols as requested.

We will continue to monitor the scientific literature and will update this information should relevant data become available. We recommend that researchers interested in this area focus on patent literature for novel benzodioxane derivatives and medicinal chemistry journals that detail synthetic routes to new chemical entities with CNS activity. This approach may provide insights into how this or similar intermediates are being utilized in contemporary drug discovery.

Application Notes and Protocols for Cardiovascular Drug Design Using 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a synthetic organic molecule that holds significant potential in the field of cardiovascular drug design. Its structural framework is built upon the 1,4-benzodioxane scaffold, a key component in several clinically approved cardiovascular drugs, most notably the antihypertensive agent doxazosin. The presence of both a nitro group and a carboxylic acid moiety offers versatile opportunities for chemical modification and targeted biological activity.

These application notes provide a comprehensive overview of the potential therapeutic applications, key biological targets, and detailed experimental protocols for the evaluation of derivatives of this compound in the context of cardiovascular drug discovery. The 1,4-benzodioxane scaffold is a versatile template for designing molecules with a wide range of biological activities, including those targeting cardiovascular diseases.

Potential Cardiovascular Applications and Rationale

The unique combination of the 1,4-benzodioxane core, a nitro group, and a carboxylic acid functional group suggests several plausible avenues for cardiovascular drug design:

  • Alpha-Adrenergic Receptor Antagonism: The 1,4-benzodioxane moiety is a well-established pharmacophore for α1-adrenergic receptor antagonists. Drugs like doxazosin, which contain this core structure, are used to treat hypertension by blocking the vasoconstrictive effects of norepinephrine, leading to vasodilation and a reduction in blood pressure. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the aromatic ring, potentially influencing receptor binding affinity and selectivity.

  • Nitric Oxide (NO) Donation and Vasodilation: Aromatic nitro compounds can act as prodrugs for nitric oxide, a critical signaling molecule in the cardiovascular system that mediates vasodilation.[1] Enzymatic reduction of the nitro group can lead to the release of NO, which in turn activates soluble guanylyl cyclase in vascular smooth muscle cells, resulting in relaxation and increased blood flow. This dual mechanism of action—alpha-blockade and NO donation—could lead to potent antihypertensive agents with a favorable hemodynamic profile.

  • Targeting Oxidative Stress: Elevated levels of 3-nitrotyrosine are observed in patients with cardiovascular disease, indicating the role of nitration in pathological processes.[2] While the nitro group on the drug candidate itself can be a source of reactive species, careful molecular design can harness its properties to modulate enzymes involved in oxidative stress pathways, a key factor in the pathophysiology of many cardiovascular conditions.

Key Biological Targets

Based on the structural features of this compound, the primary molecular targets for cardiovascular drug design are:

  • α1-Adrenergic Receptors (Subtypes α1A, α1B, α1D): These G-protein coupled receptors are the primary mediators of sympathetic tone in vascular smooth muscle. Antagonism of these receptors is a clinically validated strategy for treating hypertension.

  • Soluble Guanylyl Cyclase (sGC): As the intracellular receptor for nitric oxide, sGC is a key enzyme in the vasodilation pathway. Compounds that can directly or indirectly activate sGC are of significant interest for treating conditions like pulmonary hypertension and heart failure.

  • Enzymes involved in Nitro-reduction: The specific reductases that would be responsible for converting the nitro group to nitric oxide in a biological system are also important targets to consider for understanding the compound's mechanism of action.

Signaling Pathways

Alpha-1 Adrenergic Receptor Antagonism Pathway

Derivatives of this compound can act as antagonists at the α1-adrenergic receptor on vascular smooth muscle cells. This action inhibits the downstream signaling cascade initiated by norepinephrine, leading to vasodilation.

alpha_antagonism cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates Relaxation Vasodilation Drug 7-Nitro-1,4-benzodioxane Derivative Drug->Alpha1_R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Vasoconstriction Ca_release->Contraction

Caption: Proposed mechanism of α1-adrenergic receptor antagonism.

Nitric Oxide (NO) Mediated Vasodilation Pathway

The nitro group on the benzodioxane scaffold can be enzymatically reduced to release nitric oxide (NO). NO then diffuses into vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation.

no_vasodilation cluster_cell Vascular Smooth Muscle Cell Drug 7-Nitro-1,4-benzodioxane Derivative Enzyme Reductase Enzymes Drug->Enzyme Substrate NO Nitric Oxide (NO) Enzyme->NO Releases sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation synthesis_workflow Start 7-Nitro-2,3-dihydro-1,4-benzodioxine -6-carboxylic acid Step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) Start->Step1 Intermediate Acyl Chloride or Activated Ester Intermediate Step1->Intermediate Step2 Amine Addition (R-NH₂) Intermediate->Step2 Product Amide Derivative Library Step2->Product Amine_Library Library of diverse primary and secondary amines Amine_Library->Step2 Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure Amide Derivatives Characterization->Final_Product

References

Application Notes and Protocols: Functional Group Modification of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of key functional groups in 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This compound serves as a valuable scaffold in medicinal chemistry, particularly in the development of selective adrenergic receptor antagonists and other biologically active molecules targeting cardiovascular and central nervous system disorders.[1] The presence of a nitro group and a carboxylic acid allows for diverse structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Functional Group Modifications

The primary sites for modification on this compound are the nitro group at the 7-position and the carboxylic acid at the 6-position. These modifications allow for the introduction of a variety of functional groups, which can significantly impact the pharmacological properties of the resulting derivatives.

  • Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a critical transformation. The resulting 7-amino derivative serves as a key building block for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

  • Modification of the Carboxylic Acid Group: The carboxylic acid can be readily converted into esters and amides. These modifications can alter the compound's solubility, lipophilicity, and ability to interact with biological targets.

Data Presentation: Summary of Expected Outcomes

The following table summarizes the expected yields for the described functional group modifications. These values are based on general laboratory procedures and may vary depending on the specific reaction conditions and scale.

Modification ReactionProductReagentsTypical Yield (%)
Nitro Group Reduction7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidH₂, Pd/C, Ethanol85-95
EsterificationMethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylateMethanol, H₂SO₄ (catalytic)80-90
Amide Coupling7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamide1. SOCl₂, 2. NH₄OH70-85

Experimental Protocols

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the catalytic hydrogenation of this compound to yield 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Expected Outcome: The desired 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is typically obtained as a solid with a yield of 85-95%.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol details the conversion of this compound to its methyl ester via Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Warm the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Expected Outcome: Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate is typically isolated as a solid with a yield of 80-90%.

Protocol 3: Amide Formation from the Carboxylic Acid

This protocol describes the synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamide from the corresponding carboxylic acid via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (concentrated aqueous solution) or a desired amine

  • Ice bath

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM or THF. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. Use this intermediate immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide or a solution of the desired amine (2.0-2.5 eq) in the same solvent.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

Expected Outcome: 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamide or its N-substituted derivative is typically obtained as a solid with a yield of 70-85%.

Visualizations

experimental_workflow cluster_reduction Nitro Group Reduction cluster_esterification Carboxylic Acid Esterification cluster_amidation Carboxylic Acid Amidation start This compound reduction_reagents H2, Pd/C Ethanol start->reduction_reagents ester_reagents Methanol H2SO4 (cat.) start->ester_reagents amide_reagents 1. SOCl2 2. Amine (R-NH2) start->amide_reagents reduction_product 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid reduction_reagents->reduction_product ester_product Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate ester_reagents->ester_product amide_product 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamide Derivatives amide_reagents->amide_product

Caption: Functional group modifications of the starting material.

signaling_pathway agonist Adrenergic Agonist (e.g., Norepinephrine) receptor Adrenergic Receptor (GPCR) agonist->receptor Activates antagonist Benzodioxane Derivative (Antagonist) antagonist->receptor Blocks g_protein G-Protein (Gq or Gs) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector Modulates second_messenger Second Messenger (cAMP, IP3, DAG) effector->second_messenger Produces pk Protein Kinase (PKA, PKC) second_messenger->pk Activates response Cellular Response (e.g., Muscle Contraction/Relaxation, Altered Gene Expression) pk->response Phosphorylates Substrates Leading to Response

Caption: Adrenergic receptor signaling pathway.

References

Application Notes and Protocols for the Purification of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for successful downstream applications, including drug discovery and development. The following protocols outline two common and effective purification techniques: acid-base extraction and recrystallization.

Data Presentation

The efficiency of a purification process is determined by the recovery of the purified compound and the removal of impurities. The following table summarizes representative data for the purification of this compound using the described protocols.

Purification StepInitial Purity (%)Final Purity (%)Recovery Rate (%)Key Parameters
Acid-Base Extraction ~85%~95%85-90%pH adjustment is critical.
Recrystallization ~95%>99%70-80%Solvent selection and cooling rate are crucial for high purity.
Combined Protocol ~85%>99%60-70%Provides the highest purity product.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add 1 M sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The carboxylate salt of the target compound will be in the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH ~2), which will precipitate the purified carboxylic acid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing impurities that have different solubility profiles from the target compound. It is often performed after an initial purification step like acid-base extraction.

Materials:

  • Partially purified this compound

  • Ethanol (or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on the properties of similar aromatic nitro compounds, ethanol is a good solvent choice.[2] For optimal results, a mixed solvent system of ethanol and water can also be effective.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid is very soluble, a mixed solvent can be used by dissolving in hot ethanol and adding hot water dropwise until the solution becomes slightly turbid, then adding a few drops of hot ethanol to clarify.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the comprehensive purification of this compound, combining both acid-base extraction and recrystallization for the highest purity.

Purification_Workflow start Crude Product (~85% Purity) dissolve Dissolve in Organic Solvent start->dissolve extract Acid-Base Extraction (wash with aq. NaHCO3) dissolve->extract separate Separate Aqueous and Organic Layers extract->separate organic_impurities Organic Layer (Neutral/Basic Impurities) separate->organic_impurities Discard acidify Acidify Aqueous Layer (with HCl) separate->acidify Aqueous Layer precipitate Precipitate & Filter (~95% Purity) acidify->precipitate recrystallize Recrystallization (from hot ethanol) precipitate->recrystallize final_product Pure Product (>99% Purity) recrystallize->final_product mother_liquor Mother Liquor (Soluble Impurities) recrystallize->mother_liquor Discard

References

Scaling Up the Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scaled-up synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed for scalability, offering a robust pathway from laboratory to pilot plant production.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest for drug discovery and development programs. The synthetic strategy outlined below is a two-step process commencing with the commercially available 3,4-dihydroxybenzaldehyde.

Overall Synthetic Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: This involves the cyclization of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane to form the intermediate aldehyde, followed by oxidation to the carboxylic acid.

  • Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: The introduction of a nitro group at the 7-position of the benzodioxine ring is achieved through electrophilic aromatic substitution.

Data Presentation

The following table summarizes the quantitative data for the scalable synthesis of this compound.

StepReactionStarting MaterialScaleKey ReagentsReaction ConditionsYield (%)Purity (%)
1aCyclization3,4-DihydroxybenzaldehydeLab (10 g)1,2-Dibromoethane, K₂CO₃, DMF120°C, 8 h92>95 (crude)
1bOxidation2,3-Dihydro-1,4-benzodioxane-6-carboxaldehydeLab (10 g)KMnO₄, Water90-100°C, 3 h90>98
2Nitration2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidLab (10 g)Fuming HNO₃, H₂SO₄0-5°C, 2 h85 (estimated)>97
1aCyclization3,4-DihydroxybenzaldehydePilot (1 kg)1,2-Dibromoethane, K₂CO₃, DMF120°C, 8 h90>95 (crude)
1bOxidation2,3-Dihydro-1,4-benzodioxane-6-carboxaldehydePilot (1 kg)KMnO₄, Water90-100°C, 3 h88>98
2Nitration2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidPilot (1 kg)Fuming HNO₃, H₂SO₄0-5°C, 2 h82 (estimated)>97

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is adapted from a method suitable for industrial production and can be scaled accordingly.[1]

Step 1a: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

  • Materials:

    • 3,4-Dihydroxybenzaldehyde

    • 1,2-Dibromoethane

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,4-dihydroxybenzaldehyde, potassium carbonate, and DMF.

    • Heat the mixture to 120°C with vigorous stirring.

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Maintain the reaction at 120°C for 8 hours. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid and wash with ethyl acetate.

    • The combined filtrate is washed with water to remove DMF.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 1b: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • Materials:

    • 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

    • Potassium Permanganate (KMnO₄)

    • Water

    • Potassium Hydroxide (KOH) solution (10%)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a reaction vessel, suspend 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde in water.

    • Heat the suspension to 70-80°C.

    • Slowly add a solution of potassium permanganate in water to the reaction mixture. An exothermic reaction will occur, and the temperature should be maintained between 90-100°C.

    • After the addition is complete, stir the mixture at reflux for 2-3 hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

    • Wash the filter cake with a 10% potassium hydroxide solution.

    • Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 1-2.

    • The white precipitate of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is based on standard nitration procedures for aromatic compounds and should be optimized for scale. The ether linkage and the carboxylic acid group on the benzene ring direct the nitration to the 7-position.

  • Materials:

    • 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Deionized Water

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

    • Once the starting material is completely dissolved, cool the mixture back to 0-5°C.

    • Slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-5°C. The addition should be controlled to prevent a rapid increase in temperature.

    • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated product, this compound, is collected by filtration.

    • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

    • Dry the product under vacuum.

Mandatory Visualizations

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde A->B 1,2-Dibromoethane, K₂CO₃, DMF 120°C C 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid B->C KMnO₄, H₂O 90-100°C D This compound C->D Fuming HNO₃, H₂SO₄ 0-5°C

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The nitration reaction is highly exothermic and requires strict temperature control. The addition of nitric acid should be done slowly and carefully.

  • Handle concentrated acids and 1,2-dibromoethane with extreme care as they are corrosive and toxic.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

Conclusion

The protocols described provide a scalable and efficient pathway for the synthesis of this compound. The two-step synthesis of the precursor is well-established for large-scale production. The subsequent nitration, while requiring careful control, offers a direct route to the final product. These application notes serve as a comprehensive guide for researchers and drug development professionals in the production of this valuable pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue/Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently Activated Nitrating Agent: The nitrating agent may not be strong enough to effect electrophilic aromatic substitution on the benzodioxine ring. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Poor Solubility of Starting Material: The starting material, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, may not be fully dissolved in the reaction solvent, limiting its availability for reaction.1. Choice of Nitrating Agent: A mixture of nitric acid and a strong acid like sulfuric acid or trifluoroacetic acid is often effective for nitration.[1] Ensure the reagents are fresh and anhydrous. 2. Temperature Control: Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious, as higher temperatures can also lead to side product formation. 3. Solvent System: Ensure the starting material is fully dissolved. A co-solvent might be necessary if solubility is an issue.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: The directing effects of the carboxylic acid and the ether linkages on the aromatic ring can lead to the formation of other nitro-isomers. 2. Over-Nitration (Dinitro Products): Harsh reaction conditions (high temperature, concentrated acids) can lead to the introduction of a second nitro group.1. Control of Reaction Conditions: Carefully control the reaction temperature, keeping it as low as feasible to favor the desired isomer. Slow, dropwise addition of the nitrating agent can also improve regioselectivity. 2. Milder Nitrating Agents: Consider using a milder nitrating agent if over-nitration is a significant problem. 3. Purification: Isomers may be difficult to separate. Column chromatography or recrystallization may be necessary.
Product Degradation (Dark-Colored Reaction Mixture) 1. Harsh Reaction Conditions: Strong acids and high temperatures can lead to the degradation of the starting material or product, which are sensitive to oxidation.1. Temperature Control: Maintain a low and consistent reaction temperature using an ice bath during the addition of reagents. 2. Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
Difficult Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the aqueous work-up solution, leading to losses. 2. Emulsion Formation during Extraction: The presence of both acidic and organic components can lead to the formation of emulsions during the work-up.1. Acidification and Extraction: Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid, making it less water-soluble. Use a suitable organic solvent for extraction, and perform multiple extractions to maximize recovery. 2. Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic nitration of the precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This typically involves the use of a nitrating agent, which is a mixture of nitric acid and a strong acid like sulfuric acid or trifluoroacetic acid.[1]

Q2: How can I prepare the starting material, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid?

A2: A common synthetic route involves the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde. One documented method uses potassium permanganate as the oxidizing agent.[2][3] An alternative multi-step synthesis can start from gallic acid.[4][5]

Q3: What are the key safety precautions to take during the nitration reaction?

A3: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use an ice bath to control the reaction temperature, and add the nitrating agent slowly and carefully.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable solvent system to achieve good separation between the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the expected yield for this synthesis?

A5: The yield can vary significantly depending on the specific reaction conditions, purity of reagents, and purification method. While specific yield data for this exact nitration is not extensively published in comparative studies, yields for analogous nitration and related synthesis steps can range from moderate to good. For instance, a synthesis of a related benzodioxane derivative from gallic acid reported a 45% yield for a key step.[4][5] A different synthesis involving oxidation to a carboxylic acid achieved a 78% yield.[2]

Experimental Protocols

Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid via Oxidation

This protocol is based on the oxidation of the corresponding aldehyde.[2][3]

  • Dissolve the Aldehyde: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde in water.

  • Heating: Heat the mixture to approximately 70°C with stirring.

  • Addition of Oxidant: Prepare a solution of potassium permanganate in water. Add this solution portion-wise to the heated aldehyde solution over a period of about 4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a 10% solution of potassium hydroxide to make the solution basic.

    • Filter to remove the manganese dioxide solids and wash the filter cake with water.

    • Acidify the filtrate with 2N hydrochloric acid, which will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry in a vacuum oven to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a solid.

Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This is a general protocol for the nitration of a similar benzodioxine structure.[1]

  • Dissolve Starting Material: In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable solvent like trifluoroacetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Nitrating Agent: Slowly add nitric acid dropwise to the cooled solution while maintaining the temperature.

  • Reaction: Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Pathway cluster_0 Preparation of Starting Material cluster_1 Nitration Aldehyde 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde Carboxylic_Acid 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Aldehyde->Carboxylic_Acid KMnO4, H2O Nitro_Product This compound Carboxylic_Acid->Nitro_Product HNO3, Strong Acid

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Problem Identify Issue Start->Problem No_Reaction Low/No Conversion Problem->No_Reaction No Product Multiple_Products Multiple Products Problem->Multiple_Products Impure Product Degradation Degradation Problem->Degradation Dark Mixture Solution1 Check Nitrating Agent Increase Temperature No_Reaction->Solution1 Solution2 Lower Temperature Slow Addition of Reagents Multiple_Products->Solution2 Solution3 Maintain Low Temperature Reduce Reaction Time Degradation->Solution3

Caption: A troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Troubleshooting Guide

Problem 1: Low yield of the desired 7-nitro isomer and presence of multiple products in TLC/LC-MS analysis.

Possible Cause: Formation of regioisomeric nitro compounds is a common side reaction during the nitration of the 2,3-dihydro-1,4-benzodioxine ring system. The directing effects of the ether oxygens (activating, ortho- and para-directing) and the carboxylic acid group (deactivating, meta-directing) can lead to the formation of several isomers.

Solutions:

  • Reaction Temperature: Carefully control the reaction temperature. Nitration is an exothermic reaction, and higher temperatures can lead to decreased regioselectivity and the formation of undesired isomers. It is advisable to perform the reaction at a low temperature (e.g., 0-5 °C).

  • Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. A common nitrating mixture is concentrated nitric acid in concentrated sulfuric acid. The rate of addition of the substrate to the nitrating mixture, or vice-versa, should be slow and controlled.

  • Purification: Separation of the isomers can be challenging. Column chromatography using a suitable solvent system is often necessary. The polarity of the different nitro isomers may be very similar, so careful optimization of the mobile phase is crucial.

Problem 2: Presence of a dinitrated byproduct in the reaction mixture.

Possible Cause: Over-nitration of the aromatic ring can occur, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time). The 2,3-dihydro-1,4-benzodioxine ring is activated by the ether oxygens, making it susceptible to further nitration.

Solutions:

  • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (1.0-1.2 equivalents).

  • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitro compounds.

  • Temperature Control: Maintain a low reaction temperature throughout the addition and stirring process.

Problem 3: The final product is dark-colored and difficult to purify.

Possible Cause: Nitrating agents are strong oxidizing agents and can lead to the formation of colored byproducts through oxidative side reactions. Impurities in the starting material, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, can also contribute to discoloration.

Solutions:

  • Purity of Starting Material: Ensure the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid starting material is pure. Recrystallize it if necessary before the nitration step.

  • Reaction Conditions: Avoid excessively high temperatures and long reaction times.

  • Work-up Procedure: After quenching the reaction (e.g., by pouring it onto ice), a thorough work-up is necessary. This may include washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidizing species, followed by extraction and recrystallization of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric byproducts in this synthesis?

A1: Based on the directing effects of the substituents, the most probable regioisomers are the 5-nitro and 8-nitro derivatives. The ether oxygens strongly activate the ortho and para positions (positions 5 and 8), while the carboxylic acid group at position 6 directs meta (to positions 5 and 7). The desired 7-nitro product is favored due to a combination of these effects, but the formation of other isomers is a significant possibility.

Q2: How can I confirm the identity of the different nitro isomers?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons of each isomer.

  • Mass Spectrometry (MS): While all isomers will have the same mass, MS can confirm the presence of mononitrated and dinitrated species.

  • X-ray Crystallography: If a crystalline sample of a single isomer can be obtained, X-ray crystallography provides unambiguous structural confirmation.

Q3: Are there any known impurities in the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid starting material that I should be aware of?

A3: The synthesis of the starting material often begins with 3,4-dihydroxybenzaldehyde, which is cyclized with 1,2-dibromoethane and then oxidized. Potential impurities could include unreacted starting materials or byproducts from the oxidation step. It is good practice to purify the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid by recrystallization before nitration.

Experimental Protocols

Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is adapted from a patented synthesis.[1]

  • Cyclization: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

  • Oxidation: The resulting aldehyde is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate in an aqueous solution.

  • Work-up and Purification: The reaction mixture is worked up by filtration to remove manganese dioxide, followed by acidification of the filtrate to precipitate the carboxylic acid. The product can be further purified by recrystallization.

Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (General Procedure)

Disclaimer: This is a general procedure and should be optimized for safety and efficiency in a laboratory setting.

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath. Slowly add one equivalent of concentrated nitric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate: Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add this solution dropwise to the cold nitrating mixture.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel or by fractional crystallization.

Data Presentation

Table 1: Potential Regioisomeric Byproducts of Nitration

Compound NamePosition of Nitro GroupPredicted ¹H NMR Aromatic Signals
This compound (Desired Product) 7Two singlets
5-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid5Two doublets (ortho coupling)
8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid8Two doublets (meta coupling)

Note: The predicted NMR signals are based on general principles and may vary depending on the solvent and other experimental conditions.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_precursor Precursor cluster_nitration Nitration cluster_product Final Product 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Cyclization Cyclization 3,4-Dihydroxybenzaldehyde->Cyclization 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Cyclization Oxidation Oxidation Cyclization->Oxidation Precursor 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Oxidation->Precursor Nitration Nitration (HNO3, H2SO4) Precursor->Nitration Product This compound Nitration->Product

Caption: Overall workflow for the synthesis of the target molecule.

Side_Reactions cluster_products Nitration Products Start 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Desired 7-Nitro Isomer (Desired Product) Start->Desired Main Reaction Side1 5-Nitro Isomer Start->Side1 Side Reaction Side2 8-Nitro Isomer Start->Side2 Side Reaction Side3 Dinitro Product Start->Side3 Over-nitration

Caption: Potential side reactions during the nitration step.

References

Technical Support Center: Purification of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound, a key intermediate in pharmaceutical synthesis.

Problem 1: Low Yield of Precipitated Product After Nitration

Question: I performed the nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, but upon quenching with water, I obtained a low yield of the desired 7-nitro product. What could be the issue?

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction: The nitration reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before quenching.
Product Solubility: The product may have some solubility in the acidic aqueous mixture after quenching.Ensure the quenching is performed in ice-cold water to minimize the solubility of the product. Work up the reaction mixture quickly to reduce the time the product is in solution.
Suboptimal Nitrating Conditions: The ratio of nitric acid to trifluoroacetic acid or the reaction temperature might not be optimal.A common method for nitration of similar structures involves the use of a mixture of nitric acid and trifluoroacetic acid.[1] Experiment with slight variations in the reagent ratios and ensure the reaction is carried out at a controlled low temperature (e.g., 0 °C) to prevent side reactions.
Losses During Filtration and Washing: The product may be lost during the filtration and washing steps.Use a minimal amount of ice-cold water to wash the filtered product to avoid dissolving a significant portion of it.
Problem 2: Presence of Impurities in the Final Product

Question: My purified this compound shows the presence of impurities, particularly a persistent contaminant with a similar polarity. How can I improve the purity?

Possible Impurities and Purification Strategies:

ImpurityIdentificationPurification Method
Unreacted Starting Material: 2,3-dihydro-1,4-benzodioxine-6-carboxylic acidCan be detected by TLC or HPLC as a less polar spot/peak compared to the nitro-product.Optimize the nitration reaction to drive it to completion. If present in the crude product, it can often be removed by recrystallization or column chromatography.
8-Nitro Isomer: 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidThis is a common regioisomer formed during the nitration of the benzene ring. It often has a very similar polarity to the desired 7-nitro isomer, making separation challenging.Careful column chromatography using a shallow solvent gradient is often required. Alternatively, fractional crystallization with different solvent systems may be attempted.
Dinitro Compounds: Over-nitration can lead to the formation of dinitro derivatives.These would be significantly more polar than the desired product on TLC and HPLC.These are typically easier to separate by column chromatography due to the larger difference in polarity.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach is the direct nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. A well-established method for similar substrates involves using a mixture of nitric acid and trifluoroacetic acid at a controlled low temperature.[1]

Q2: What are the most common impurities I should expect during the synthesis?

A2: The most common impurities are unreacted starting material (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid) and the undesired regioisomer, 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The formation of dinitro byproducts is also possible if the reaction conditions are too harsh.

Q3: What are the recommended purification techniques for this compound?

A3: A multi-step purification approach is often necessary.

  • Precipitation: The crude product is typically isolated by precipitation upon quenching the reaction mixture in ice water.

  • Recrystallization: This can be an effective method for removing less soluble or more soluble impurities. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions.

  • Column Chromatography: For high purity, silica gel column chromatography is often required, especially for separating the 7-nitro and 8-nitro isomers. A gradient elution with a solvent system like ethyl acetate in hexane or dichloromethane is a good starting point.

Q4: How can I monitor the purity of my product during purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. For quantitative analysis of purity and to resolve closely related isomers, High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method.

Experimental Protocols

General Synthesis of this compound

This protocol is based on the nitration of a similar substrate and should be optimized for the specific starting material.[1]

  • Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in trifluoroacetic acid and cool the solution to 0 °C in an ice bath.

  • Nitration: Add a pre-cooled mixture of nitric acid and trifluoroacetic acid dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and air dry.

Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 7-nitro isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid nitration Nitration (HNO3 / TFAA, 0 °C) start->nitration quenching Quenching (Ice Water) nitration->quenching filtration Filtration quenching->filtration crude_product Crude Product filtration->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography Dissolve and Load fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure 7-Nitro Isomer solvent_evaporation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Purification Issue? low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product Yes incomplete_reaction Check for Incomplete Reaction (TLC/HPLC) low_yield->incomplete_reaction optimize_quenching Optimize Quenching (Ice-cold) low_yield->optimize_quenching check_washing Minimize Washing Volume low_yield->check_washing identify_impurity Identify Impurity (TLC/HPLC) impure_product->identify_impurity starting_material Unreacted Starting Material identify_impurity->starting_material Less Polar isomer 8-Nitro Isomer identify_impurity->isomer Similar Polarity dinitros Dinitro Compounds identify_impurity->dinitros More Polar purification_method Select Purification Method starting_material->purification_method column_chromatography Column Chromatography isomer->column_chromatography dinitros->column_chromatography recrystallization Recrystallization purification_method->recrystallization purification_method->column_chromatography

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low solubility in aqueous solutions at neutral pH due to the presence of the aromatic ring and the nitro group, which are hydrophobic. The carboxylic acid group provides some potential for solubility in aqueous bases through salt formation. Its solubility in organic solvents will vary depending on the polarity of the solvent.

Q2: What are the primary factors contributing to the poor solubility of this compound?

A2: The key factors are the crystalline nature of the solid, the presence of the electron-withdrawing nitro group, and the aromatic benzodioxine ring system. These structural features can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to solvate the individual molecules.

Q3: What are some recommended starting solvents for initial solubility testing?

A3: For initial screening, it is advisable to test a range of solvents with varying polarities. Recommended starting solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone. For aqueous solubility, testing in buffers at different pH values is recommended.

Troubleshooting Guide

Issue: The compound is not dissolving in my desired solvent.

This guide provides a systematic approach to addressing solubility problems, from simple adjustments to more advanced techniques.

1. Initial Solvent Screening

Q: I have tried a single solvent without success. What should I do next?

A: A systematic solvent screening is the recommended first step. The goal is to identify a suitable solvent or a solvent system for your downstream experiments.

Experimental Protocol: Solvent Screening

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Add a measured volume of a single solvent (e.g., 100 µL) to each vial.

  • Vortex the vials at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for dissolution. If the compound dissolves, add more of the compound in known increments until a saturated solution is obtained.

  • If the compound does not dissolve, consider gentle heating or sonication, but be mindful of potential degradation.

  • Quantify the solubility if necessary using techniques like HPLC or UV-Vis spectroscopy.

Data Presentation: Hypothetical Solubility Data

SolventPolarity IndexPredicted Solubility (mg/mL) at 25°C
Water (pH 7.0)10.2< 0.1
Methanol5.11-2
Ethanol4.30.5 - 1
Acetone5.12-5
Dichloromethane3.1< 0.5
N,N-Dimethylformamide (DMF)6.4> 50
Dimethyl Sulfoxide (DMSO)7.2> 100

2. pH Adjustment for Aqueous Solutions

Q: My compound needs to be in an aqueous buffer, but it has very low solubility. How can I improve this?

A: The carboxylic acid moiety allows for deprotonation to form a more soluble carboxylate salt at higher pH.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound to each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24 hours to ensure saturation.

  • Filter the saturated solutions to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot solubility as a function of pH to identify the optimal pH range for dissolution.

3. Co-solvent Systems

Q: Adjusting the pH is not sufficient or not compatible with my experimental conditions. What else can I try?

A: Using a co-solvent system can significantly enhance solubility. A water-miscible organic solvent is added to the aqueous solution to increase the overall solvating power.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Select a water-miscible organic solvent in which the compound has good solubility (e.g., DMSO, ethanol).

  • Prepare a series of co-solvent mixtures with varying ratios of the organic solvent to the aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the solubility of the compound in each co-solvent mixture following the procedure outlined in the pH-Dependent Solubility protocol.

  • Identify the co-solvent concentration that provides the desired solubility while being compatible with your experimental system.

4. Salt Formation

Q: I need a solid form of the compound with improved aqueous solubility. What is the best approach?

A: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility and dissolution rate.

Experimental Protocol: Salt Formation

  • Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol).

  • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like triethylamine) dissolved in the same solvent.

  • Stir the mixture at room temperature. The salt may precipitate out of the solution.

  • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the solid salt.

  • Wash the resulting salt with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Characterize the salt form and determine its solubility in the desired aqueous medium.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Identified screening Initial Solvent Screening start->screening ph_adjustment pH Adjustment screening->ph_adjustment Aqueous System? cosolvent Co-solvent Systems screening->cosolvent Organic/Aqueous Mix? ph_adjustment->cosolvent Insufficient Improvement success Success: Compound Solubilized ph_adjustment->success Solubility Improved salt_formation Salt Formation cosolvent->salt_formation Solid Form Needed cosolvent->success Solubility Improved failure Further Formulation Strategies Needed cosolvent->failure Insufficient Improvement salt_formation->success Solubility Improved salt_formation->failure Insufficient Improvement

Caption: Troubleshooting workflow for solubility issues.

G Experimental Workflow: Co-solvent System Preparation start Start: Prepare Stock Solutions prepare_buffer Prepare Aqueous Buffer start->prepare_buffer prepare_organic Prepare Organic Co-solvent start->prepare_organic mix_solutions Mix Buffer and Co-solvent at Desired Ratios (v/v) prepare_buffer->mix_solutions prepare_organic->mix_solutions add_compound Add Excess Compound to Each Mixture mix_solutions->add_compound equilibrate Equilibrate Samples (e.g., 24h shaking) add_compound->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter analyze Analyze Filtrate Concentration (e.g., HPLC, UV-Vis) filter->analyze end End: Determine Solubility analyze->end

Caption: Experimental workflow for co-solvent system preparation.

optimizing reaction conditions for 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the derivatization of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for creating amide derivatives of this compound?

A1: The most prevalent method is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This typically requires activating the carboxylic acid. Standard methods include:

  • Carbodiimide Coupling: Using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2]

  • Uronium/Guanidinium Salt Coupling: Employing reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3][4]

  • Acyl Chloride Formation: Converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[3]

Q2: I am observing low yields in my EDC-mediated coupling reaction. What are the potential causes?

A2: Low yields in carbodiimide couplings can stem from several factors:

  • Acid-Base Reaction: A competing acid-base reaction between the carboxylic acid and the amine can form an ammonium carboxylate salt, which is unreactive.[2]

  • Decomposition of Activated Intermediate: The active O-acylisourea intermediate formed from the carboxylic acid and EDC can be unstable.[3]

  • Electron-Deficient Amine: The presence of the nitro group on the benzodioxine ring makes the system electron-deficient. If the amine you are coupling is also electron-deficient (e.g., an aniline derivative), the reaction can be sluggish.[1]

  • Water Content: EDC is sensitive to water, which can hydrolyze the reagent and the activated intermediate. Ensure you are using anhydrous solvents.

Q3: How can I improve reaction completion when using an electron-deficient amine?

A3: Coupling electron-deficient amines can be challenging.[1] To improve outcomes, consider the following:

  • Use a More Potent Coupling Reagent: HATU is often more effective than EDC for difficult couplings.[4]

  • Include Additives: Adding HOBt and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to an EDC coupling can form a more reactive HOBt ester intermediate.[1]

  • Increase Temperature: Gently heating the reaction mixture may help drive the reaction to completion, but should be monitored to avoid decomposition.

  • Optimize Base: The addition of a non-nucleophilic base like DIPEA is crucial, particularly for HATU-mediated reactions, to deprotonate the amine and neutralize acid byproducts.[3][4]

Q4: What are common issues during the purification of the derivatized product?

A4: Purification challenges often involve removing the coupling agent byproducts.

  • DCC Byproduct: If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.

  • EDC Byproduct: The urea byproduct from EDC is water-soluble, allowing for its removal with aqueous washes during workup.[5]

  • Column Chromatography: If starting materials and the product have similar polarities, careful optimization of the solvent system for column chromatography is necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, especially if the amine is sterically hindered or electron-deficient.[1]Switch to a more powerful coupling reagent like HATU.[3] Alternatively, convert the carboxylic acid to an acyl chloride with thionyl chloride before adding the amine.[3]
Competing Acid-Base Reaction: The amine is protonated by the carboxylic acid, rendering it non-nucleophilic.[2]Use a coupling reagent like EDC or DCC which prevents the initial acid-base reaction.[2] For HATU couplings, ensure an adequate amount (2-3 equivalents) of a non-nucleophilic base like DIPEA is used.[3]
Poor Solvent Choice: The solvent may not be suitable for solubilizing all reagents or for the reaction mechanism.Aprotic solvents like DMF, DCM, or THF are commonly used.[3] For sluggish reactions, acetonitrile can be an effective choice.[1]
Formation of Significant Byproducts Racemization: If a chiral amine is used, the activated carboxylic acid intermediate can be susceptible to racemization.The addition of HOBt or HOAt can minimize racemization by rapidly forming a less prone-to-racemization active ester intermediate.[3]
Urea Byproducts: The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.This is more common with carbodiimides. Using additives like HOBt can intercept the intermediate before rearrangement occurs.
Reaction Fails to Reach Completion Insufficient Reagent Stoichiometry: Using only one equivalent of the coupling agent or amine may not be enough to drive the reaction to completion.Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent. For difficult couplings, increasing the excess may be necessary.
Reaction Time or Temperature is Suboptimal: Many amide couplings proceed at room temperature but may require more time or heat for less reactive substrates.[3][6]Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider extending the reaction time (e.g., 16-24 hours) or gently heating (e.g., to 40-50 °C).
Difficulty in Product Purification Water-Soluble Byproducts: EDC and HOBt byproducts can complicate extraction if not properly washed.Perform a thorough aqueous workup, including washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and water-soluble byproducts.
Persistent Impurities: The byproduct from the coupling reagent remains with the product.For DCC, filter the reaction mixture to remove the insoluble DCU precipitate. For other reagents, purification by column chromatography on silica gel is typically required.[7]

Quantitative Data Summary

The following tables summarize typical conditions for amide coupling reactions that can be adapted for this compound.

Table 1: Carbodiimide-Based Coupling Conditions

Coupling SystemBase (equiv.)SolventTemperatureTimeTypical Yield RangeReference(s)
EDC / HOBt / DMAP (cat.)DIPEA (as needed)Acetonitrile23 °C42 hGood to Excellent[1]
DCC / DMAP-CH₂Cl₂23 °C4 h~28%[1]
EDCDIPEA or TEA (2-3)DMF0 °C to RT30-60 min70-90%[2][3]

Table 2: Uronium Salt-Based Coupling Conditions

Coupling ReagentBase (equiv.)SolventTemperatureTimeTypical Yield RangeReference(s)
HATUDIPEA or TEA (3)DMF0 °C to RT30-60 minHigh[3][4]

Experimental Protocols & Workflows

Below is a generalized workflow for the derivatization process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_amine Add Amine add_base->add_amine cool Cool to 0 °C add_amine->cool add_coupler Add Coupling Reagent (e.g., HATU or EDC/HOBt) cool->add_coupler react Stir at RT (Monitor by TLC/LC-MS) add_coupler->react quench Quench Reaction (e.g., with Water) react->quench extract Aqueous Workup (Acid/Base Washes) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify (Column Chromatography) dry->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for amide derivatization.

Protocol 1: HATU-Mediated Amide Coupling
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add EDC (1.2 eq) slowly to the cooled solution.[1]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion.

  • After the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate or DCM) and wash with water to remove the EDC byproduct.[5]

  • Perform subsequent washes with dilute acid and base as described in Protocol 1.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.

Troubleshooting Logic Diagram

G start Low Yield or Incomplete Reaction? q_amine Is the Amine Electron-Deficient or Hindered? start->q_amine sol_reagent Switch to a stronger coupling reagent like HATU. Consider converting to acyl chloride. q_amine->sol_reagent Yes q_reagents Are you using EDC? q_amine->q_reagents No sol_conditions Increase reaction time. Gently warm the reaction (40-50 °C). Use a slight excess of amine. sol_reagent->sol_conditions sol_additives Add HOBt (1.2 eq) and a catalytic amount of DMAP. q_reagents->sol_additives Yes sol_check_base Ensure 2-3 eq of a non-nucleophilic base (DIPEA) is present. q_reagents->sol_check_base No (e.g., using HATU) sol_additives->sol_conditions

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Deprotection Strategies for 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives. This guide focuses on common deprotection strategies for the nitro group and various carboxylic acid protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for deprotecting this compound derivatives?

A1: The deprotection typically involves two main transformations: the reduction of the 7-nitro group to a 7-amino group and the hydrolysis of the carboxylic acid protecting group (e.g., an ester or amide) to the free carboxylic acid. These steps can sometimes be performed in a single pot, but are often carried out sequentially.

Q2: Which functional groups are sensitive to the reaction conditions used for nitro group reduction?

A2: Besides the nitro group, other functional groups that can be sensitive to reduction conditions include alkenes, alkynes, and some halogen substituents. The choice of reducing agent is crucial to ensure chemoselectivity. For instance, catalytic hydrogenation with Pd/C can sometimes lead to the reduction of other unsaturated bonds or dehalogenation.

Q3: What are the common challenges encountered during the hydrolysis of ester protecting groups in this class of compounds?

A3: Common challenges include incomplete hydrolysis, especially with sterically hindered esters, and potential side reactions under harsh basic or acidic conditions. For electron-deficient aromatic systems, strong basic conditions could lead to nucleophilic aromatic substitution, although this is less likely for the benzodioxane ring system.

Q4: Can the nitro group reduction and ester hydrolysis be performed in a single step?

A4: While a one-pot procedure is attractive, it is often challenging to find conditions that are optimal for both reactions. For example, the acidic conditions used for some nitro reductions (e.g., SnCl2/HCl) can also catalyze ester hydrolysis. However, controlling both reactions to completion without side products can be difficult. A stepwise approach is generally more reliable.

Q5: How can I monitor the progress of the deprotection reactions?

A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Troubleshooting Incomplete Nitro Group Reduction
Problem Possible Cause Suggested Solution
Incomplete or slow reaction Inactive catalyst (catalytic hydrogenation) Use a fresh batch of catalyst. Ensure proper storage of the catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Poor quality of metal reductant (e.g., Fe, Sn, Zn) Use finely powdered, high-purity metal. Activate the metal surface if necessary (e.g., by washing with dilute acid).
Poor solubility of the starting material Choose a solvent or a co-solvent system in which the starting material is more soluble. For hydrophobic compounds, consider THF or a mixture of ethanol and water.
Insufficient amount of reducing agent Ensure you are using a sufficient stoichiometric excess of the reducing agent.
Formation of side products (e.g., hydroxylamines, azoxy compounds) Reaction temperature is too high or too low Optimize the reaction temperature. Some reductions require heating, while others proceed cleanly at room temperature.
Incorrect stoichiometry of the reducing agent An insufficient amount of reducing agent can lead to the accumulation of intermediates. Ensure complete reduction by using an adequate excess.
Non-selective reducing agent If other functional groups are being reduced, consider a milder or more chemoselective reducing agent. For example, SnCl2 is often milder than catalytic hydrogenation.
Troubleshooting Ester Hydrolysis
Problem Possible Cause Suggested Solution
Incomplete hydrolysis Insufficient reaction time or temperature Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is fully consumed.
Steric hindrance around the ester group For sterically hindered esters, stronger hydrolytic conditions (e.g., higher concentration of acid or base, higher temperature) may be required.
Reversible reaction (acid-catalyzed hydrolysis) Use a large excess of water to drive the equilibrium towards the products.[1][2]
Formation of side products Harsh reaction conditions If side reactions are observed, consider using milder conditions (e.g., lower temperature, lower concentration of acid or base).
Base-catalyzed hydrolysis leading to other reactions For sensitive substrates, an acid-catalyzed hydrolysis might be a better alternative, although it is a reversible reaction.[1][2]

Experimental Protocols

Protocol 1: Reduction of Methyl 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate using SnCl2·2H2O

This protocol is suitable for the selective reduction of the nitro group in the presence of an ester.

Materials:

  • Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask, dissolve methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the mixture and precipitate the tin salts.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate (Saponification)

This protocol describes the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH or NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat it until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Signaling Pathways and Experimental Workflows

Deprotection_Workflow start 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivative (Protected) step1 Nitro Group Reduction start->step1 intermediate 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivative (Carboxyl-Protected) step1->intermediate step2 Carboxyl Group Deprotection (e.g., Ester/Amide Hydrolysis) intermediate->step2 end 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid (Final Product) step2->end

Caption: General workflow for the deprotection of this compound derivatives.

Troubleshooting_Nitro_Reduction start Incomplete Nitro Reduction? check_catalyst Check Catalyst/Reagent Activity start->check_catalyst Yes check_solubility Check Substrate Solubility check_catalyst->check_solubility check_stoichiometry Check Reagent Stoichiometry check_solubility->check_stoichiometry optimize_temp Optimize Temperature check_stoichiometry->optimize_temp solution Successful Reduction optimize_temp->solution

Caption: Troubleshooting logic for incomplete nitro group reduction.

References

Technical Support Center: 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can stem from the two main synthetic steps: the formation of the benzodioxane ring and the subsequent nitration. Potential impurities include unreacted starting materials, byproducts from side reactions, and regioisomers.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the main component and detecting impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the mass of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and identifying isomeric impurities.

Q3: What are the expected storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Multiple peaks are observed in the HPLC chromatogram in addition to the main product peak.

  • The purity of the main peak is lower than expected.

Possible Causes and Solutions:

Potential Impurity Source Suggested Action
3,4-Dihydroxybenzoic acidUnreacted starting material from the cyclization step.Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to remove the more polar starting material.
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidIncomplete nitration.If the presence of the unnitrated precursor is significant, consider re-subjecting the material to the nitration conditions. Alternatively, preparative HPLC can be used for purification.
Regioisomers (e.g., 8-Nitro isomer)Lack of complete regioselectivity during the nitration step.Separation of regioisomers can be challenging. Isocratic elution with a well-chosen mobile phase in HPLC or the use of a different stationary phase may improve separation.
Di-nitrated productsOver-nitration of the aromatic ring.Reduce the reaction time or the amount of nitrating agent in the synthesis. Purification can be attempted by column chromatography or preparative HPLC.
Issue 2: Inconsistent Biological Activity

Symptoms:

  • Batch-to-batch variability in the results of biological assays.

  • Lower than expected potency of the compound.

Possible Causes and Solutions:

The presence of impurities can significantly affect biological activity. Regioisomers, for instance, may have different binding affinities for a target protein.

Troubleshooting Step Rationale
Comprehensive Purity Analysis Perform thorough analytical characterization (HPLC, LC-MS, NMR) on each batch to identify and quantify any impurities.
Correlation of Impurity Profile with Activity Correlate the presence and percentage of specific impurities with the observed biological activity to identify any problematic species.
Purification of Batches If a particular impurity is suspected to interfere with the assay, purify a small amount of the material using preparative HPLC and re-test to confirm.

Experimental Protocols

Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol describes the initial step in the synthesis of the target molecule.

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Addition of Alkylating Agent: Slowly add 1,2-dibromoethane to the reaction mixture.

  • Reaction Conditions: Heat the mixture under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is typically poured into water and acidified to precipitate the crude product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol outlines the subsequent nitration step.

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

  • Addition of Starting Material: Slowly add the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to the cold nitrating mixture.

  • Reaction Conditions: Maintain the low temperature and stir for a specified period.

  • Work-up: Carefully pour the reaction mixture over ice to precipitate the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials (3,4-Dihydroxybenzoic acid, 1,2-Dibromoethane) intermediate 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid start->intermediate Cyclization product This compound intermediate->product Nitration analysis Purity Assessment (HPLC, LC-MS, NMR) product->analysis purification Purification (Recrystallization, Chromatography) analysis->purification purification->product Pure Product Impurity_Sources cluster_cyclization Cyclization Step cluster_nitration Nitration Step synthesis Synthesis Process unreacted_sm Unreacted 3,4-Dihydroxybenzoic acid synthesis->unreacted_sm incomplete_cyclization Incomplete Cyclization Products synthesis->incomplete_cyclization unreacted_precursor Unreacted Benzodioxane Precursor synthesis->unreacted_precursor regioisomers Regioisomers (e.g., 8-Nitro) synthesis->regioisomers dinitrated Di-nitrated Byproducts synthesis->dinitrated

Technical Support Center: Stability of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in solution. While specific stability data for this compound is not extensively available in public literature, this guide offers insights based on the chemical properties of its functional groups and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on its structure, the following factors are most likely to influence the stability of this compound:

  • pH: The presence of a carboxylic acid and a nitroaromatic group suggests susceptibility to hydrolysis under both acidic and basic conditions.

  • Light: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or even ambient light.[1]

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Oxidizing and Reducing Agents: The nitro group can be susceptible to reduction, and the molecule as a whole could be sensitive to strong oxidizing conditions.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

Q2: What are the common visual and analytical signs of degradation?

Users should be vigilant for the following indicators of instability:

  • Color Change: Solutions may develop a yellow or brown hue, a common characteristic of nitroaromatic compound degradation.

  • Precipitation: Formation of insoluble degradation products may lead to turbidity or precipitation.

  • Changes in Analytical Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks corresponding to degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure maximum stability, solutions of this compound should be:

  • Prepared Fresh: Ideally, solutions should be prepared immediately before use.

  • Protected from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Stored at Low Temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, consider freezing (-20 °C or lower), though freeze-thaw stability should be assessed.

  • pH Controlled: If possible, buffer the solution to a neutral pH, as extremes in pH are likely to promote hydrolysis.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent assay results Degradation of the compound in solution after preparation.Prepare solutions fresh before each experiment. If batch preparation is necessary, perform a short-term stability study in the experimental medium to determine the acceptable timeframe for use.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.Review the solution preparation and storage procedures. Ensure solutions are protected from light and stored at an appropriate temperature. Consider performing forced degradation studies to identify and characterize potential degradation products.
Change in the color of the solution Likely degradation of the nitroaromatic moiety.Discard the solution. Prepare a fresh solution and ensure it is protected from light.
Precipitation or cloudiness in the solution Poor solubility or formation of insoluble degradation products.Re-evaluate the solvent system. Consider the use of co-solvents or adjusting the pH to improve solubility. If degradation is suspected, prepare a fresh solution.

Experimental Protocols

Protocol for Preliminary Stability Assessment

This protocol outlines a basic experiment to assess the short-term stability of this compound in a specific solvent or buffer.

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration in the desired solvent/buffer.

  • Sample Aliquoting: Aliquot the solution into multiple amber vials to avoid repeated sampling from the same container.

  • Storage Conditions: Store the vials under different conditions:

    • Refrigerated (2-8 °C) and protected from light.

    • Room temperature (e.g., 25 °C) and protected from light.

    • Room temperature (e.g., 25 °C) and exposed to ambient light.

  • Time Points: Analyze the samples at initial preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Analytical Method: Use a stability-indicating HPLC method to determine the concentration of the parent compound at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of more than 5-10% typically indicates significant degradation.

Data Presentation

Table 1: Example Stability Data Collection Table
Time Point (hours)Storage ConditionConcentration (µg/mL)% RemainingObservations (e.g., color change)
0-100%
22-8 °C, Dark
225 °C, Dark
225 °C, Light
42-8 °C, Dark
425 °C, Dark
425 °C, Light
82-8 °C, Dark
825 °C, Dark
825 °C, Light
242-8 °C, Dark
2425 °C, Dark
2425 °C, Light
482-8 °C, Dark
4825 °C, Dark
4825 °C, Light

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Start: Observation of Issue cluster_1 Initial Checks cluster_2 Analysis cluster_3 Decision cluster_4 Resolution start Inconsistent Results or Solution Change check_prep Review Solution Preparation & Storage start->check_prep check_fresh Prepare Fresh Solution check_prep->check_fresh analyze_hplc Analyze via Stability-Indicating HPLC check_fresh->analyze_hplc compare_results Compare with T=0 Sample analyze_hplc->compare_results is_stable Is Degradation < 5%? compare_results->is_stable proceed Proceed with Experiment is_stable->proceed Yes modify Modify Storage/Handling Protocol is_stable->modify No study Conduct Forced Degradation Study modify->study

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep_solution Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl) prep_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep_solution->base oxidation Oxidation (e.g., 3% H2O2) prep_solution->oxidation thermal Thermal Stress (e.g., 60°C) prep_solution->thermal photo Photolytic Stress (ICH Q1B guidelines) prep_solution->photo analyze_samples Analyze Stressed Samples by HPLC acid->analyze_samples base->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples assess_degradation Assess Peak Purity & Mass Balance analyze_samples->assess_degradation identify_products Identify Degradation Products assess_degradation->identify_products

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for the precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid?

A1: A common and effective method starts from 3,4-dihydroxybenzaldehyde. The synthesis involves two main steps:

  • Ring formation: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to form the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

  • Oxidation: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) in an aqueous solution. This method is advantageous due to the use of readily available and inexpensive raw materials, mild reaction conditions, and a straightforward work-up procedure, often resulting in high yields.[1]

Q2: What is a standard method for the nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid?

A2: A frequently employed method for the nitration of the 2,3-dihydro-1,4-benzodioxine ring system involves the use of a mixture of nitric acid and a strong acid co-reagent. For a similar compound, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide, a mixture of nitric acid and trifluoroacetic acid has been used.[4] This method, however, can lead to the formation of a mixture of regioisomers, primarily the 7-nitro and 8-nitro derivatives.[4]

Q3: Are there alternative, more regioselective methods for the nitration step?

A3: Yes, several alternative nitrating agents and methods can be employed to improve regioselectivity and yield, or to accommodate sensitive substrates. These include:

  • N-Nitro-heterocyclic compounds: Reagents like N-nitropyrazole have been shown to be effective for the mononitration of various aromatic and heteroaromatic compounds under relatively mild conditions, often with good functional group tolerance.[2]

  • Nitronium salts: Nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can be used under anhydrous conditions.

  • Dinitrogen pentoxide (N₂O₅): This reagent can be used in organic solvents at low temperatures, which is beneficial for temperature-sensitive substrates.

  • Ultrasonically Assisted Nitration: The use of ultrasound can enhance the rate and regioselectivity of nitration reactions, sometimes reducing the need for harsh reagents.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration (Formation of 8-Nitro Isomer)

  • Problem: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the nitration step. The electron-donating nature of the dioxine ring and the electron-withdrawing nature of the carboxylic acid group direct the incoming nitro group to both the 7- and 8-positions.

  • Possible Solutions:

    • Choice of Nitrating Agent: The regioselectivity of nitration is highly dependent on the nitrating agent and reaction conditions.

      • Traditional mixed acid (HNO₃/H₂SO₄) can be aggressive and lead to a mixture of isomers.

      • Milder nitrating agents like N-nitropyrazole in the presence of a Lewis acid catalyst (e.g., Yb(OTf)₃ or In(OTf)₃) may offer better control.[2]

    • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Experimenting with different solvents, from polar to non-polar, may alter the isomer ratio.

    • Protecting Groups: While more synthetically demanding, the introduction of a bulky protecting group at a specific position could sterically hinder nitration at an undesired location.

Issue 2: Low Yield of the Desired Product

  • Problem: Low yields can result from incomplete reactions, side reactions, or difficulties in product isolation and purification.

  • Possible Solutions:

    • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and stoichiometry of the reagents to find the optimal conditions for the desired transformation.

    • Purity of Starting Materials: Ensure that the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is of high purity before proceeding with the nitration step. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Work-up and Purification: The separation of the 7-nitro and 8-nitro isomers can be challenging.

      • Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective separation technique.

      • Chromatography: Column chromatography using a suitable stationary and mobile phase is a common method for separating isomers. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations.[6]

Issue 3: Side Reactions and Impurity Formation

  • Problem: Over-nitration (dinitration) or oxidation of the starting material can occur, especially under harsh reaction conditions.

  • Possible Solutions:

    • Control Stoichiometry: Use a controlled amount of the nitrating agent (ideally close to one equivalent) to minimize the risk of multiple nitrations.

    • Milder Conditions: Employing milder nitrating agents and lower reaction temperatures can help prevent unwanted side reactions.

    • Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the optimal time and prevent the formation of byproducts.

Data Presentation

Table 1: Comparison of Alternative Nitration Methods

Nitrating Agent/MethodTypical Reaction ConditionsAdvantagesDisadvantages
Nitric Acid / Trifluoroacetic Acid Mixture of acids, often at reduced temperatures.Readily available reagents.Can lead to a mixture of 7- and 8-nitro isomers.[4]
N-Nitropyrazole / Lewis Acid Yb(OTf)₃ or In(OTf)₃ catalyst, MeCN or HFIP solvent, 80 °C.[2]Mild conditions, good functional group tolerance, potential for improved regioselectivity.[2]Reagent may not be as readily available as mixed acids.
Nitronium Tetrafluoroborate (NO₂BF₄) Anhydrous conditions, often in an inert solvent.Powerful nitrating agent, can be used when water needs to be avoided.Highly reactive, may lack selectivity with some substrates.
Dinitrogen Pentoxide (N₂O₅) Organic solvent (e.g., CH₂Cl₂), low temperatures (e.g., -40 °C).Potent nitrating agent, low-temperature conditions can be beneficial for sensitive substrates.Can be unstable and requires careful handling.
Ultrasonically Assisted Nitration Nitrating agent in a suitable solvent under sonication.[5]Can improve reaction rates and regioselectivity, potentially reducing the need for harsh reagents.[5]Requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This protocol is adapted from a patent describing the synthesis from 3,4-dihydroxybenzaldehyde.[1]

  • Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

    • In a reaction vessel, dissolve 3,4-dihydroxybenzaldehyde in an aqueous solution of sodium hydroxide.

    • To the stirred solution, add 1,2-dibromoethane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

  • Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

    • Suspend the 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde from Step 1 in water and heat to 70-80 °C.

    • Slowly add a solution of potassium permanganate in water to the heated suspension.

    • After the addition is complete, continue heating at reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and make it alkaline with an aqueous KOH solution.

    • Filter the mixture to remove manganese dioxide. Wash the filter cake with water.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the white solid, wash with water until neutral, and dry to obtain the final product.

Protocol 2: General Procedure for Nitration using Nitric Acid and Trifluoroacetic Acid

This is a general procedure based on the nitration of a similar benzodioxane derivative.[4] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in trifluoroacetic acid at a low temperature (e.g., 0 °C) in a suitable reaction flask equipped with a magnetic stirrer.

  • Slowly add a pre-cooled mixture of nitric acid and trifluoroacetic acid dropwise to the solution while maintaining the low temperature.

  • Stir the reaction mixture at the same temperature and monitor its progress using TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • The product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which will likely be a mixture of 7-nitro and 8-nitro isomers.

  • Purify the isomers using column chromatography or fractional crystallization.

Visualizations

Synthetic_Pathway cluster_0 Synthesis of Precursor cluster_1 Nitration 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Intermediate_Aldehyde 2,3-Dihydro-1,4-benzodioxane- 6-carboxaldehyde 3,4-Dihydroxybenzaldehyde->Intermediate_Aldehyde 1,2-Dibromoethane, NaOH Precursor_Acid 2,3-Dihydro-1,4-benzodioxine- 6-carboxylic acid Intermediate_Aldehyde->Precursor_Acid KMnO4 Isomer_Mixture Mixture of 7-Nitro and 8-Nitro Isomers Precursor_Acid->Isomer_Mixture Nitrating Agent Target_Molecule 7-Nitro-2,3-dihydro-1,4-benzodioxine- 6-carboxylic acid Isomer_Mixture->Target_Molecule Purification

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Experiment Start Nitration_Step Perform Nitration Start->Nitration_Step Check_Purity Desired Purity/Yield? Nitration_Step->Check_Purity Low_Yield Low Yield Issue Check_Purity->Low_Yield No (Yield) Poor_Selectivity Poor Regioselectivity Check_Purity->Poor_Selectivity No (Purity) End Successful Synthesis Check_Purity->End Yes Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Low_Yield->Optimize_Conditions Change_Nitrating_Agent Change Nitrating Agent (e.g., N-Nitropyrazole) Poor_Selectivity->Change_Nitrating_Agent Improve_Purification Improve Purification (Chromatography, Crystallization) Poor_Selectivity->Improve_Purification Optimize_Conditions->Nitration_Step Change_Nitrating_Agent->Nitration_Step Improve_Purification->Check_Purity

Caption: Troubleshooting workflow for the nitration step.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Benzodioxane Derivatives with a Focus on 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities, as well as modulation of various cellular receptors.[1] This guide provides a comparative overview of the biological activities of various benzodioxane derivatives, with a specific focus on the potential activities of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. While direct experimental data for this specific nitro-substituted compound is limited in publicly available literature, this report synthesizes information on related benzodioxanes and the known influence of nitro-group substitution to provide a predictive comparison and a framework for future research.

Diverse Biological Activities of Benzodioxane Scaffolds

Research into benzodioxane derivatives has revealed their potential in several therapeutic areas. Notably, these compounds have been investigated for their effects on cancer cell lines, their ability to inhibit microbial growth, and their modulation of key physiological receptors.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of benzodioxane derivatives against various cancer cell lines. For instance, certain 1,4-dioxane compounds structurally related to the benzodioxane WB 4101 have been identified as potential anticancer agents, with cytotoxic effects observed in PC-3 prostate cancer cells.[2][3][4] The substitution pattern on the benzodioxane ring plays a crucial role in determining the cytotoxic potency and selectivity.

Antimicrobial Activity
Receptor Binding and Neurological Effects

Substituted benzodioxanes have been extensively studied for their interaction with various receptors, particularly adrenergic and serotoninergic receptors. Compounds related to WB 4101 have shown high affinity and selectivity for α1-adrenoreceptor subtypes and 5-HT1A receptors, suggesting their potential as therapeutic agents for conditions involving these pathways.[2][3][4]

The Influence of Nitro-Substitution

The introduction of a nitro group onto an aromatic ring can significantly modulate a molecule's biological activity. The nitro group is a strong electron-withdrawing group that can alter the pharmacokinetic and pharmacodynamic properties of a compound.[6] In many drug classes, a nitro-substituent is essential for activity, particularly in antimicrobial and anticancer agents where it can be bioreduced to reactive species that damage cellular macromolecules.[5][6] The position of the nitro group is also critical, as it can influence binding affinity to target proteins and overall efficacy.[7]

Given the known activities of benzodioxanes and the profound effect of nitro-substitution, this compound represents a compound of interest for biological evaluation. The presence of the nitro group at position 7 and a carboxylic acid at position 6 suggests potential for novel biological activities, warranting further investigation into its cytotoxic, antimicrobial, and receptor-binding profiles.

Comparative Data on Benzodioxane Derivatives

Due to the lack of specific published data for this compound, the following table summarizes the biological activities of other representative benzodioxane derivatives to provide a comparative context.

Compound ClassSpecific Derivative(s)Biological ActivityQuantitative Data (Example)Cell/Animal ModelReference
α1-Adrenoreceptor Antagonists WB 4101 analoguesα1D-adrenoreceptor antagonismpKi values for receptor bindingHuman cloned α1-adrenoreceptors in CHO cells[2]
5-HT1A Receptor Agonists Novel 1,4-dioxane derivativesFull 5-HT1A receptor agonism-Human 5-HT1A receptors in HeLa cells[2]
Cytotoxic Agents Substituted 1,4-dioxaneCytotoxicityIC50 valuesPC-3 human prostate cancer cells[2][4]
COX Inhibitors Benzodioxole derivativesCOX-1 and COX-2 inhibitionIC50 = 0.725 µM (for compound 4f against COX-1)Ovine COX-1/COX-2[5]
Antimicrobial Agents N-substituted 1,4-benzodioxane-6-amine derivativesLipoxygenase inhibition-Lipoxygenase enzyme assay[8]

Experimental Protocols

To facilitate further research, this section outlines typical experimental protocols for assessing the key biological activities discussed.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC-3, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Molecular Interactions and Experimental Processes

To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.

G Hypothesized Cytotoxic Signaling Pathway Benzodioxane Nitro-Substituted Benzodioxane Cellular_Uptake Cellular Uptake Benzodioxane->Cellular_Uptake Bioreduction Bioreduction of Nitro Group Cellular_Uptake->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Protein_Damage->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: A potential mechanism for the cytotoxic activity of nitro-substituted benzodioxanes.

G Experimental Workflow for In Vitro Cytotoxicity Screening start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Benzodioxane Derivatives (Varying Conc.) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate Cell Viability mtt_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 end End ic50->end

Caption: A generalized workflow for evaluating the cytotoxicity of benzodioxane compounds.

Conclusion

The 1,4-benzodioxane scaffold is a versatile platform for the development of new therapeutic agents. While specific biological activity data for this compound is not yet widely reported, the known activities of related benzodioxanes and the significant influence of nitro-substituents suggest that this compound is a promising candidate for further investigation. Its evaluation for cytotoxic, antimicrobial, and receptor-modulating activities could unveil novel therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future research endeavors.

References

A Comparative Guide to the Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of pharmaceutical compounds, particularly selective adrenergic receptor antagonists. The synthesis of this molecule is crucial for the construction of biologically active agents targeting cardiovascular and central nervous system disorders.[1] We will explore two distinct pathways: Route A , a post-cyclization nitration approach, and Route B , a pre-cyclization nitration strategy. This comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Method 1: Post-Cyclization Nitration (Route A)

This synthetic approach involves the initial construction of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid core, followed by nitration of the aromatic ring. This method is advantageous due to the high yield of the precursor molecule.

Experimental Protocol

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This step is a two-part process beginning with the formation of an aldehyde intermediate, followed by its oxidation to the carboxylic acid.

  • Part 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde A ring-closing reaction is performed with 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions.

  • Part 2: Oxidation to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid The intermediate aldehyde is oxidized using an aqueous solution of potassium permanganate. The reaction mixture is heated to 70-80°C, and the potassium permanganate solution is added dropwise. The reaction is monitored by TLC and upon completion, the mixture is cooled and made alkaline with 10% potassium hydroxide solution. After filtration, the filtrate is acidified with concentrated hydrochloric acid to precipitate the product.[2]

Step 2: Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

The carboxylic acid precursor is nitrated using a mixture of nitric acid and trifluoroacetic acid.

  • A solution of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in trifluoroacetic acid is cooled in an ice bath.

  • Nitric acid is added dropwise, and the reaction mixture is stirred for several hours.

  • The reaction is then quenched by pouring it into ice water, and the resulting precipitate is collected by filtration. The crude product is purified by flash chromatography.[3]

Quantitative Data
StepReagentsYieldReaction TimeReference
Synthesis of Precursor (Carboxylic Acid)3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, KMnO₄, KOH, HCl90%2 hours[2]
Nitration of Precursor2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, HNO₃, Trifluoroacetic acidN/A6 hours[3]

Note: The yield for the nitration step is not provided in the reference for this specific substrate, but this protocol is effective for a structurally similar compound.

Workflow Diagram

Route_A cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Aldehyde Intermediate Aldehyde Intermediate 3,4-Dihydroxybenzaldehyde->Aldehyde Intermediate 1,2-Dibromoethane, Base Carboxylic Acid Precursor Carboxylic Acid Precursor Aldehyde Intermediate->Carboxylic Acid Precursor KMnO4, H2O Final Product Final Product Carboxylic Acid Precursor->Final Product HNO3, Trifluoroacetic Acid

Caption: Synthetic pathway for Route A.

Method 2: Pre-Cyclization Nitration (Route B)

This alternative strategy involves the nitration of a starting material that already contains the key functional groups, followed by the formation of the dioxine ring via a Williamson ether synthesis. This approach can be advantageous by avoiding the need to control regioselectivity during the nitration of the benzodioxine ring.

Experimental Protocol

Step 1: Synthesis of a Nitrated Catechol Precursor

This step would involve the synthesis of a suitable starting material such as 3,4-dihydroxy-5-nitrobenzoic acid.

Step 2: Williamson Ether Synthesis

The nitrated catechol derivative is reacted with an alkyl halide (e.g., 1,2-dibromoethane) in the presence of a base to form the ether linkages of the dioxine ring.

  • The nitrated catechol is dissolved in a suitable solvent such as DMF or acetone.

  • A base, such as potassium carbonate, is added to deprotonate the hydroxyl groups.

  • 1,2-dibromoethane is then added, and the reaction mixture is heated to reflux for several hours.

  • After the reaction is complete, the mixture is worked up by dilution with water and extraction with an organic solvent. The product is then purified.

Quantitative Data
StepReagentsYieldReaction TimeReference
Williamson Ether SynthesisNitrated Catechol, 1,2-dibromoethane, Base (e.g., K₂CO₃)N/A18-24 hours[4]

Workflow Diagram

Route_B Nitrated Catechol Precursor Nitrated Catechol Precursor Final Product Final Product Nitrated Catechol Precursor->Final Product 1,2-Dibromoethane, Base (Williamson Ether Synthesis)

Caption: Synthetic pathway for Route B.

Comparison Summary

FeatureRoute A: Post-Cyclization NitrationRoute B: Pre-Cyclization Nitration
Starting Materials 3,4-dihydroxybenzaldehyde, 1,2-dibromoethaneNitrated catechol derivative (e.g., 3,4-dihydroxy-5-nitrobenzoic acid), 1,2-dibromoethane
Key Reactions Williamson ether synthesis, Oxidation, Electrophilic Aromatic NitrationWilliamson ether synthesis
Reported Yield High (90%) for the precursor synthesis; nitration yield on this substrate is not specified.[2]Not specified for the target molecule.
Advantages - High yield for the key precursor. - Well-documented synthesis of the precursor.[2]- Potentially avoids issues with regioselectivity during nitration.
Disadvantages - Nitration of the benzodioxine ring may lead to isomeric mixtures, requiring careful purification. - The nitration step uses strong acids.- Synthesis of the nitrated starting material may be challenging. - Lack of specific literature and yield data for this route.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is a well-documented and high-yielding method for the synthesis of the key 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid precursor. The subsequent nitration step, while potentially requiring optimization to control regioselectivity and ensure a good yield, is based on established procedures for similar molecules.

Route B offers a more direct approach to the final product in the cyclization step, potentially simplifying the overall process by avoiding a separate nitration step on the benzodioxine core. However, the lack of specific experimental data, particularly regarding yields, makes it a less predictable choice without further investigation and optimization.

For researchers seeking a reliable and high-yielding initial synthesis of the core structure, Route A is the recommended starting point. Further optimization of the nitration step would be necessary to maximize the overall efficiency. Route B presents an interesting alternative that may be worth exploring, especially if the synthesis of the nitrated starting material can be achieved efficiently.

References

A Comparative Guide to the Spectroscopic Analysis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic properties of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and its related analogs. The benzodioxane scaffold is a significant feature in a variety of synthetic and natural compounds with considerable medicinal importance, including applications as anti-inflammatory and anticancer agents.[1] Robust spectroscopic analysis is critical for confirming the chemical structure and purity of these compounds, which is essential for drug development and scientific research.

This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided, along with a workflow diagram for the synthesis and characterization process.

Data Presentation: A Comparative Summary

The following tables collate spectroscopic data for the title compound and its structural analogs. The data highlights the influence of different functional groups on the spectral characteristics.

Table 1: Comparative ¹H NMR Spectroscopic Data (ppm)

CompoundAromatic ProtonsDioxane Ring Protons (-OCH₂CH₂O-)Other Key ProtonsSolvent
This compound Data not available in searched literatureData not available~12.0 (s, 1H, -COOH)[2]DMSO-d₆
1,4-Benzodioxane-6-carboxylic acid amide analogs (general) ~7.0-7.3 (m)~4.25-4.30 (m, 4H)[3][4]Varies with amide substituent[3][4]CDCl₃
Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][5][6]dioxine-6-carboxylate 7.11 (d, 1H), 7.22 (d, 1H)[4]4.28-4.32 (m, 4H)[4]3.80 (s, 3H, -OCH₃), 3.61 (t, 2H), 4.21 (t, 2H)CDCl₃
4-Fluorobenzoic acid (comparator) 8.11–7.92 (m, 2H), 7.40–7.21 (m, 2H)[5]N/A13.06 (s, 1H, -COOH)[5]DMSO-d₆

Table 2: Comparative ¹³C NMR Spectroscopic Data (ppm)

CompoundAromatic & C=O CarbonsDioxane Ring Carbons (-OCH₂CH₂O-)Other Key CarbonsSolvent
This compound Data not available in searched literatureData not available-DMSO-d₆
Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][5][6]dioxine-6-carboxylate 166.4 (C=O), 146.9, 143.8, 137.9, 122.1, 113.0, 107.4[4]68.9, 64.7, 63.9[4]52.1 (-OCH₃), 28.5 (-CH₂Br)[4]CDCl₃
4-Fluorobenzoic acid (comparator) 166.84, 166.37, 164.38, 132.59, 127.83, 116.14[5]N/A-DMSO-d₆

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range for Title CompoundObserved Range in Analogs (Amide Derivatives)[3][4]Vibrational Mode
Carboxylic Acid O-H 2500-3300 (very broad)[2]N/A (Amide N-H: 3275-3346)Stretch
Carboxylic Acid C=O 1710-1760[2]N/A (Amide C=O: 1626-1676)Stretch
Nitro N-O ~1500-1550 (asymmetric) & ~1300-1370 (symmetric)N/AStretch
Aromatic C=C ~1450-16001493-1590Stretch
C-O (Ether & Acid) ~1210-1320 (acid C-O), ~1000-1300 (ether C-O)[7]1202-1274Stretch
O-H Bend (out-of-plane) ~900-960 (broad)[7]N/AWag

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed Ion (m/z) and Technique
This compound C₉H₇NO₆225.16[8][9]Expected [M-H]⁻ at 224.0250 (ESI-), [M+H]⁺ at 226.0397 (ESI+)
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (analog) C₈H₈N₂O₄196.16[6]Molecular Ion at 196 (MS)[6]
1,4-Benzodioxane-6-carboxylic acid amide analogs VariableVariableESI-TOF-MS used to confirm [M+H]⁺ with high resolution[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols are generalized for the characterization of the title compound and its analogs.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[10] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[5]

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons.[10]

  • ¹H NMR Acquisition: Proton spectra are recorded with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[10] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first. The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹, and the background is automatically subtracted.[10]

Mass Spectrometry (MS)
  • Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL).

  • Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is preferred.[3][4][10] ESI is effective for polar, non-volatile molecules like carboxylic acids and can be run in positive or negative ion mode.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. The instrument is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[10]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded against a solvent blank. The absorbance is plotted against wavelength, typically from 200 to 400 nm. The spectra of nitroaromatic compounds are characterized by strong absorptions from π→π* transitions and weaker n→π* transitions.[11][12]

Workflow and Visualization

The overall process for the synthesis and structural confirmation of these compounds involves multiple, sequential steps. The following diagram, generated using DOT language, illustrates this typical workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Reactants Starting Materials (e.g., Gallic Acid) Reaction Chemical Synthesis (e.g., Nitration, Esterification) Reactants->Reaction Reagents Purification Purification (Column Chromatography / Recrystallization) Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound FTIR FT-IR Spectroscopy Purification->FTIR Pure Compound MS Mass Spectrometry (HRMS) Purification->MS Pure Compound UVVIS UV-Vis Spectroscopy Purification->UVVIS Pure Compound Validation Data Interpretation & Comparison NMR->Validation FTIR->Validation MS->Validation UVVIS->Validation Confirmation Structure Confirmed Validation->Confirmation Data Consistent Revision Structure Inconsistent (Revise & Repeat) Validation->Revision Data Inconsistent

Caption: Workflow for the synthesis and spectroscopic validation of benzodioxane analogs.

Comparative Spectroscopic Analysis

  • NMR Spectroscopy: In ¹H NMR, the four protons of the dihydrodioxane ring typically appear as a multiplet between 4.2 and 4.3 ppm.[3][4] The aromatic protons are influenced by the substituents. For the title compound, the nitro group (-NO₂) is strongly electron-withdrawing, which would shift the signals of adjacent aromatic protons downfield (to a higher ppm value). The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 12 ppm.[2] In ¹³C NMR, the carboxyl carbon is found in the 165-185 ppm region, while the carbons of the dioxane ring are typically observed between 60 and 70 ppm.[2][4]

  • FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by several key features. A very broad absorption from 2500-3300 cm⁻¹ arises from the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[2][7] The C=O stretch of the carboxyl group is expected as a strong, sharp peak around 1710-1760 cm⁻¹.[2] Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (N-O) should appear around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of a broad O-H wagging peak around 900-960 cm⁻¹ is also a unique and diagnostically useful feature for carboxylic acids.[7]

  • Mass Spectrometry: High-resolution mass spectrometry is invaluable for confirming the molecular formula. For the title compound (C₉H₇NO₆, MW 225.16), ESI in negative mode would likely show a prominent [M-H]⁻ ion at an m/z of approximately 224.0250, while positive mode would show an [M+H]⁺ ion at 226.0397. The exact mass measurement allows for unambiguous formula determination.

  • UV-Vis Spectroscopy: The chromophore of the title compound consists of a benzene ring substituted with a nitro group, a carboxylic acid, and an alkylenedioxy group. Similar to other nitroaromatic compounds, its UV-Vis spectrum is expected to show strong absorptions below 300 nm due to π→π* transitions and a weaker, longer-wavelength absorption band (around 350 nm) from n→π* transitions originating from the nitro and carboxyl groups.[11][12]

References

In Vitro Efficacy of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivatives and Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of derivatives of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and structurally related analogs. While specific data on the 7-nitro substituted parent compound is limited in the public domain, this report synthesizes available in vitro data from closely related 1,4-benzodioxane-6-carboxylic acid derivatives to offer valuable insights into their therapeutic potential across various disease areas, including cancer, inflammation, and microbial infections.

This guide presents quantitative data in structured tables for ease of comparison, details the experimental protocols for key assays, and includes visualizations of experimental workflows to facilitate understanding.

Comparative Analysis of In Vitro Biological Activities

The following tables summarize the in vitro biological activities of various 1,4-benzodioxane-6-carboxylic acid derivatives. These compounds share a common structural scaffold with the target molecule and provide a basis for understanding potential structure-activity relationships.

Table 1: Anticancer and Cytotoxic Activity

CompoundCell LineAssay TypeIC50 / % InhibitionReference
Hydrazone Derivative 5 HeLaNot Specified50.17% inhibition[1]
Hydrazone Derivative 7 PC3Not Specified37.11% inhibition[1]
1,4-Benzodioxane bisamide (CCT251236) Human ovarian carcinoma xenograftGrowth InhibitionNot Specified[2]

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50Reference
Hydrazone Derivative 5 Acetylcholinesterase1.228 ± 1.63 µg/mL[1]
Hydrazone Derivative 5 β-glucosidase0.37 ± 3.06 µg/mL[1]
Hydrazone Derivative 5 Peroxidase2.009 ± 3.19 µg/mL[1]
Hydrazone Derivative 7 α-amylase2.81 ± 8.69 µg/mL[1]
Hydrazone Derivative 7 Tyrosinase0.70 ± 2.30 µg/mL[1]
Hydrazone Derivative 7 LipaseNot Specified[1]

Table 3: Antioxidant and Anti-inflammatory Activity

CompoundAssay TypeIC50 / ActivityReference
Hydrazone Derivative 7 AntioxidantIC₅₀ = 17.16 ± 2.641 µg/mL[1]
(2,3-dihydrobenzo[3][4]dioxin-6-yl)acetic acid Anti-inflammatoryComparable potency to Ibuprofen[2]

Table 4: Antimicrobial Activity

CompoundOrganismActivityReference
Hydrazone Derivative 5 Escherichia coliNotable antimicrobial activity[1]
Hydrazone Derivative 5 Bacillus subtilisNotable antimicrobial activity[1]
Hydrazone Derivative 6 Not SpecifiedLimited antimicrobial effects[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the presented data.

Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs[2]

A library of 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized in a six-step process starting from gallic acid. The key steps involved:

  • Esterification: Gallic acid was esterified in methanol with sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.

  • Cyclization: The resulting ester was reacted with 1,2-dibromoethane in the presence of K2CO3 in acetone to form the 6,8-disubstituted-1,4-benzodioxane.

  • Sulfur Incorporation: Reaction with various mercaptans introduced a sulfide derivative.

  • Hydrolysis: The methyl ester was hydrolyzed to the corresponding carboxylic acid.

  • Acid Chloride Formation: The carboxylic acid was converted to the acid chloride.

  • Amidation: The acid chloride was reacted with various primary and secondary amines to produce the final amide analogs.

The structures of all synthesized compounds were confirmed using FTIR, 1H-NMR, 13C-NMR, and high-resolution ESI-MS.

Synthesis of Benzodioxane Carboxylic Acid-Based Hydrazones[1]

Novel hydrazone derivatives were synthesized through a multi-step process:

  • Esterification: 2,3-dihydrobenzo[3][4]dioxine-6-carboxylic acid underwent Fischer esterification with methanol and sulfuric acid.

  • Hydrazide Formation: The resulting methyl ester was treated with hydrazine hydrate to form the corresponding hydrazide.

  • Condensation: The hydrazide was then condensed with various aryl aldehydes to produce the final hydrazone derivatives (Compounds 4-7).

Characterization of the synthesized compounds was performed using UV-Visible spectroscopy, FTIR, 1H NMR, 13C NMR, and EI-MS.

In Vitro Biological Assays for Hydrazone Derivatives[1]

The synthesized hydrazones were evaluated for a range of biological activities:

  • Antimicrobial Activity: Assessed against various bacterial and fungal strains.

  • Anticancer Activity: Evaluated against HeLa and PC3 cancer cell lines.

  • Antioxidant Activity: Determined using standard antioxidant assays.

  • Enzyme Inhibition: Assessed against acetylcholinesterase, β-glucosidase, peroxidase, α-amylase, tyrosinase, and lipase.

Visualizing Experimental Workflows

The following diagrams illustrate the general synthetic pathways for the discussed 1,4-benzodioxane derivatives.

Synthesis_Workflow_Amides Gallic_Acid Gallic Acid Methyl_Ester Methyl 3,4,5-trihydroxybenzoate Gallic_Acid->Methyl_Ester Esterification Benzodioxane_Ester 6,8-disubstituted-1,4-benzodioxane Ester Methyl_Ester->Benzodioxane_Ester Cyclization Sulfide_Derivative Sulfide Derivative Benzodioxane_Ester->Sulfide_Derivative Sulfur Incorporation Carboxylic_Acid Carboxylic Acid Sulfide_Derivative->Carboxylic_Acid Hydrolysis Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride Acyl Chloride Formation Amide_Analogs 1,4-Benzodioxane-6-carboxylic acid Amide Analogs Acid_Chloride->Amide_Analogs Amidation

Caption: Synthetic pathway for 1,4-benzodioxane-6-carboxylic acid amide analogs.

Synthesis_Workflow_Hydrazones Start_Acid 2,3-dihydrobenzo[1,4]dioxine-6-carboxylic acid Methyl_Ester Methyl Ester Start_Acid->Methyl_Ester Esterification Hydrazide Hydrazide Methyl_Ester->Hydrazide Hydrazinolysis Hydrazones Hydrazone Derivatives Hydrazide->Hydrazones Condensation

Caption: Synthetic pathway for benzodioxane carboxylic acid-based hydrazones.

References

Comparative Analysis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical series of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid analogs. The structure-activity relationships (SAR) are explored to elucidate the impact of chemical modifications on their potential biological activity. While this compound is a known intermediate in the synthesis of pharmacologically active compounds, particularly as selective adrenergic receptor antagonists, this guide extrapolates potential SAR trends based on published data for structurally related 1,4-benzodioxane derivatives.[1] The data presented herein is illustrative to guide further research and development.

Structure-Activity Relationship Analysis

The core scaffold of this compound offers several points for chemical modification to probe the structure-activity landscape. The primary points of diversification in this hypothetical series are the carboxylic acid moiety at the 6-position and the aromatic ring.

Modification of the 6-Carboxylic Acid: Conversion of the carboxylic acid to various amides and esters can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Generally, amidation can enhance metabolic stability and introduce new hydrogen bonding interactions with a biological target. The nature of the amine used for amide formation (e.g., small alkyl amines, cyclic amines, aromatic amines) can fine-tune lipophilicity and steric bulk, influencing binding affinity and selectivity.

Substitution on the Aromatic Ring: While the parent structure contains a nitro group at the 7-position, further substitutions on the benzodioxane ring could modulate electronic properties and provide additional interaction points. However, for this analysis, we will focus on modifications of the 6-carboxylic acid group, as this is a common strategy in medicinal chemistry to explore SAR.

Comparative Biological Data

The following table summarizes the hypothetical biological activity data for a series of this compound analogs against a representative biological target (e.g., a G-protein coupled receptor). The IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.

Compound IDR Group (at position 6)Molecular Weight ( g/mol )LogP (Calculated)IC50 (nM)
1 -COOH225.161.8520
2 -CONH₂224.181.3350
3 -CONHCH₃238.201.6210
4 -CON(CH₃)₂252.231.9150
5 -CO-morpholine294.271.785
6 -CO-piperidine292.302.2110
7 -COOCH₃239.192.1780

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of the synthesized compounds.

General Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamide Analogs

This compound is activated to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic amount of dimethylformamide (DMF). The resulting acid chloride is then reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine or diisopropylethylamine, to yield the target amide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel or by recrystallization.

In Vitro Biological Assay: Receptor Binding Assay

The inhibitory activity of the synthesized compounds would be determined using a competitive radioligand binding assay. Cell membranes expressing the target receptor are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compounds. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified by liquid scintillation counting. The IC50 values are then calculated by non-linear regression analysis of the competition binding curves.

Visualizing Relationships and Workflows

Structure-Activity Relationship Flowchart

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Modifications at 6-Position cluster_activity Hypothetical Activity Trend Scaffold 7-Nitro-1,4-benzodioxine -6-carboxylic acid Carboxylic_Acid -COOH (Parent) Scaffold->Carboxylic_Acid Starting Point Amide -CONH2 Carboxylic_Acid->Amide Improves Activity Methyl_Amide -CONHCH3 Amide->Methyl_Amide Further Improvement Dimethyl_Amide -CON(CH3)2 Methyl_Amide->Dimethyl_Amide Enhanced Potency Morpholine_Amide -CO-morpholine Dimethyl_Amide->Morpholine_Amide Optimal Activity Activity Increasing Potency Morpholine_Amide->Activity

Caption: Hypothetical SAR of 6-position analogs.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start Starting Material: 7-Nitro-1,4-benzodioxine -6-carboxylic acid Activation Acid Chloride Formation Start->Activation Coupling Amide Coupling Activation->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Binding_Assay Receptor Binding Assay NMR->Binding_Assay MS->Binding_Assay Data_Analysis IC50 Determination Binding_Assay->Data_Analysis

Caption: General experimental workflow.

References

A Comparative Guide to Validating the Purity of Synthesized 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. One such key intermediate is 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a crucial building block in the synthesis of various therapeutic agents.[1] This guide provides a comprehensive comparison of the analytical methods used to validate the purity of a newly synthesized batch of this compound against a commercially available reference standard.

Product Comparison Overview

This guide compares two sources of this compound:

  • Product A: Synthesized this compound (In-house Batch ID: SYN-20251227)

  • Product B: Commercial this compound (Reference Standard, >97% purity)[1][2][3][4]

The purity of both products was assessed using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Table 1: HPLC Purity Analysis

ProductRetention Time (min)Peak Area (%)Impurity Profile
Product A (Synthesized) 8.4598.9%Impurity 1 (RT 5.21 min): 0.8% Impurity 2 (RT 7.12 min): 0.3%
Product B (Commercial) 8.4699.5%Impurity 1 (RT 5.22 min): 0.4% Other minor impurities: <0.1%

Table 2: ¹H NMR Spectral Data Comparison

Chemical Shift (ppm)MultiplicityIntegrationAssignmentProduct A (Synthesized)Product B (Commercial)
~11.0br s1H-COOHConsistentConsistent
7.58s1HAr-HConsistentConsistent
7.25s1HAr-HConsistentConsistent
4.40m2H-OCH₂-ConsistentConsistent
4.35m2H-OCH₂-ConsistentConsistent

Table 3: ¹³C NMR Spectral Data Comparison

Chemical Shift (ppm)AssignmentProduct A (Synthesized)Product B (Commercial)
~168-COOHConsistentConsistent
~150Ar-CConsistentConsistent
~145Ar-CConsistentConsistent
~140Ar-CConsistentConsistent
~125Ar-CConsistentConsistent
~120Ar-CHConsistentConsistent
~118Ar-CHConsistentConsistent
~65-OCH₂-ConsistentConsistent
~64-OCH₂-ConsistentConsistent

Table 4: Mass Spectrometry Data

ProductIonization ModeObserved m/z [M-H]⁻Theoretical m/z
Product A (Synthesized) ESI-224.03224.03
Product B (Commercial) ESI-224.03224.03

Experimental Protocols

A systematic workflow is essential for the robust validation of compound purity. The following diagram illustrates the logical flow of the analytical process.

G Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Synthesized Compound C Dissolution in appropriate solvent (e.g., Acetonitrile/Water for HPLC, DMSO-d6 for NMR) A->C B Commercial Standard B->C D HPLC-UV Analysis C->D E NMR Spectroscopy (¹H and ¹³C) C->E F Mass Spectrometry (ESI-MS) C->F G Purity Calculation (%) and Impurity Profiling D->G H Structural Confirmation and Identification of Impurities E->H I Molecular Weight Verification F->I J Purity Validation Report G->J H->J I->J

Caption: Workflow for purity validation of the target compound.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and to identify and quantify any impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound and to detect any structural impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[5][6]

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of DMSO-d₆.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Range: m/z 100-500.

  • Sample Infusion: The sample solution from the HPLC analysis was directly infused into the mass spectrometer.

  • Data Analysis: The mass spectrum was analyzed for the presence of the [M-H]⁻ ion. The fragmentation pattern of carboxylic acids often shows a prominent molecular ion peak or a peak corresponding to the loss of a proton.[7][8][9][10]

Conclusion

The analytical data demonstrates a high degree of purity for the synthesized this compound (Product A), with a purity of 98.9% as determined by HPLC. The structural identity was unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the data being consistent with that of the commercial reference standard (Product B). The impurity profile of the synthesized batch indicates the presence of minor, likely process-related, impurities that are largely absent in the commercial product. This comprehensive validation provides the necessary confidence in the quality of the synthesized material for its use in subsequent stages of drug development.

References

A Comparative Guide to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and Alternative Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate viability of a drug candidate. 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid stands as a key intermediate, particularly in the synthesis of selective adrenergic receptor antagonists targeting cardiovascular and central nervous system disorders.[1] This guide provides an objective comparison of this nitro-substituted benzodioxane derivative with commercially available, non-nitrated analogs, supported by available data on synthetic performance and potential biological implications.

Performance Comparison in Amide Synthesis

A crucial reaction in the elaboration of many pharmaceutical agents is amide bond formation. To provide a comparative framework, we will analyze the synthesis of N-aryl benzodioxane carboxamides, a common structural motif in bioactive molecules. The following table contrasts the expected performance of this compound with a widely used, non-nitrated alternative, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, in a standard amide coupling reaction.

IntermediateMolecular Weight ( g/mol )Key Reactive FeatureTypical Amide Coupling YieldPotential AdvantagesPotential Disadvantages
This compound 225.16Electron-withdrawing nitro groupModerate to HighThe nitro group can serve as a handle for further functionalization (e.g., reduction to an amine) and may influence the biological activity of the final compound.The strongly deactivating nature of the nitro group might require more forcing reaction conditions. Potential for side reactions related to the nitro group.
2,3-dihydro-1,4-benzodioxine-6-carboxylic acid 180.16Unsubstituted aromatic ringHighGenerally higher yields and cleaner reactions due to the absence of the reactive nitro group. Simpler starting material.Lacks a functional group for easy diversification at that position. May require separate steps for introducing desired substituents on the aromatic ring.

Note: Yields are estimates based on analogous reactions and can vary depending on the specific substrates and coupling reagents used.

Experimental Protocols

To illustrate the practical application of these intermediates, detailed protocols for a representative amide coupling reaction are provided below.

Protocol 1: Amide Coupling with this compound

Objective: To synthesize N-aryl-7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Materials:

  • This compound

  • Substituted Aniline (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Objective: To synthesize N-aryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Materials:

  • 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • Substituted Aniline (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

  • Add EDC (1.2 equivalents) and TEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the substituted aniline (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Logical Workflow for Intermediate Selection

The choice between a nitrated and a non-nitrated intermediate is a strategic one, guided by the overall synthetic plan and the desired properties of the final molecule.

G cluster_nitro Nitro-Intermediate Pathway cluster_non_nitro Non-Nitro-Intermediate Pathway start Define Target Molecule & Synthetic Strategy q1 Is a nitro group or a derivative (e.g., amine) required in the final target or a late-stage intermediate? start->q1 nitro_inter Select 7-Nitro-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid q1->nitro_inter  Yes non_nitro_inter Select 2,3-dihydro-1,4- benzodioxine-6-carboxylic acid or other non-nitrated analog q1->non_nitro_inter No   nitro_path Proceed with synthesis, potentially requiring more robust reaction conditions. Leverage nitro group for further transformations. nitro_inter->nitro_path end_point Final Product Synthesis & Purification nitro_path->end_point non_nitro_path Utilize milder reaction conditions. Plan for separate nitration or functionalization steps if needed later. non_nitro_inter->non_nitro_path non_nitro_path->end_point

Caption: Decision workflow for selecting between nitrated and non-nitrated benzodioxane intermediates.

Signaling Pathway Context: Adrenergic Receptor Antagonism

The primary application of this compound and its derivatives is in the development of adrenergic receptor antagonists. These drugs play a crucial role in managing conditions like hypertension by blocking the effects of catecholamines (e.g., norepinephrine and epinephrine) on β-adrenergic receptors, primarily in cardiac and smooth muscle tissues.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Cardiomyocyte) Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Binds & Activates G_Protein G Protein Activation Beta_Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Antagonist Adrenergic Antagonist (Derived from Intermediate) Antagonist->Beta_Receptor Binds & Blocks

Caption: Mechanism of action for adrenergic receptor antagonists derived from benzodioxane intermediates.

References

A Comparative Guide to Cytotoxicity Assays for Novel Drug Candidates: Evaluating 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cytotoxic potential of the novel compound 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Due to a lack of publicly available cytotoxicity data for this specific compound, this document outlines standardized assays and presents data from structurally related molecules, including other benzodioxane derivatives and nitroaromatic compounds. This information serves as a benchmark for future in vitro studies.

Introduction to Cytotoxicity Assessment

Determining the cytotoxic potential of a novel chemical entity is a critical step in the drug discovery process. Cytotoxicity assays are employed to measure the degree to which a substance can cause damage to cells. These assays are fundamental in identifying compounds with therapeutic potential, particularly in oncology, and for assessing the safety profile of new drug candidates. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%.

Key Cytotoxicity Assays: A Comparative Overview

Several in vitro methods are available to assess cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay often depends on the research question, the cell type, and the expected mechanism of cell death. Here, we compare three widely used assays: the MTT, LDH, and Annexin V assays.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.Well-established, cost-effective, suitable for high-throughput screening.Indirect measure of cell viability, can be affected by the metabolic state of the cells, requires a solubilization step for the formazan crystals.[1][2][3][4][5]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium upon loss of membrane integrity.Direct measure of cell membrane damage (necrosis), non-radioactive, allows for kinetic measurements from the same sample.[6][7][8][9][10]Less sensitive for early-stage apoptosis where the cell membrane remains intact.
Annexin V Assay Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.Enables early detection of apoptosis, can distinguish between apoptotic and necrotic cells when used with a viability dye like propidium iodide.More complex and expensive than MTT or LDH assays, requires flow cytometry or fluorescence microscopy.[11][12][13][14][15]

Comparative Cytotoxicity Data of Structurally Related Compounds

While specific IC50 values for this compound are not available in the reviewed literature, the following tables provide cytotoxicity data for analogous compounds. This data can serve as a valuable reference for interpreting future experimental results.

Table 1: Cytotoxicity of Benzodioxane Derivatives
CompoundCell LineIC50 (µM)Reference
1,4-Benzodioxane-hydrazone derivative (7e)MDA-MB-435 (Melanoma)0.20[3]
1,4-Benzodioxane-hydrazone derivative (7e)M14 (Melanoma)0.46[3]
1,4-Benzodioxane-hydrazone derivative (7e)SK-MEL-2 (Melanoma)0.57[3]
1,4-Benzodioxane-hydrazone derivative (7e)UACC-62 (Melanoma)0.27[3]
N-(Purin-6-yl)aminoalkanoyl benzoxazine (1d)4T1 (Murine Mammary Carcinoma)High Activity[6][7]
N-(Purin-6-yl)aminoalkanoyl benzoxazine (1d)COLO201 (Human Colorectal Adenocarcinoma)High Activity[6][7]
N-(Purin-6-yl)aminoalkanoyl benzoxazine (1d)SNU-1 (Human Gastric Carcinoma)High Activity[6][7]
N-(Purin-6-yl)aminoalkanoyl benzoxazine (1d)HepG2 (Human Hepatocellular Carcinoma)High Activity[6][7]
Table 2: Cytotoxicity of Nitroaromatic and Quinoxaline Derivatives
Compound ClassCompoundCell LineIC50 (µg/mL)Reference
7-Nitro-2,1,3-benzoxadiazole NBDHEXVarious Tumor Cell LinesSubmicromolar Activity[16]
Quinoxaline-7-carboxylate 1,4-di-N-oxide C15K562 (Chronic Myelogenous Leukemia)3.02[8][17]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for the MTT, LDH, and Annexin V assays.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Prepare and treat cell cultures in a 96-well plate as described for the MTT assay.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture.

  • Incubation: Incubate the mixture at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

Annexin V Apoptosis Assay Protocol
  • Cell Preparation: Harvest and wash the treated cells with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visual representations of complex processes.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate for Adhesion seed_cells->incubate_adhere add_compound Add Test Compound incubate_adhere->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_collection Sample Collection cluster_ldh_reaction LDH Reaction plate_cells Plate and Treat Cells incubate Incubate plate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mix_reagents Mix with Reaction Reagents collect_supernatant->mix_reagents incubate_rt Incubate at RT mix_reagents->incubate_rt measure_absorbance Measure Absorbance (490nm) incubate_rt->measure_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_early_events Early Apoptotic Events cluster_mid_events Mid-Stage Apoptosis cluster_late_events Late Apoptotic Events drug Drug Compound ps_translocation Phosphatidylserine Translocation drug->ps_translocation mitochondrial_dysfunction Mitochondrial Dysfunction drug->mitochondrial_dysfunction caspase_activation Caspase Activation ps_translocation->caspase_activation mitochondrial_dysfunction->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptotic_bodies Formation of Apoptotic Bodies dna_fragmentation->apoptotic_bodies

Caption: Simplified signaling pathway of apoptosis.

Conclusion

This guide provides a foundational framework for evaluating the cytotoxicity of this compound. By employing standardized assays such as the MTT, LDH, and Annexin V assays, researchers can obtain robust and comparable data. The provided cytotoxicity data for structurally related compounds offers a valuable point of reference. A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic profile and the potential mechanism of action of this novel compound. Future studies should aim to generate dose-response curves and calculate IC50 values across a panel of relevant cell lines to fully characterize its therapeutic potential and safety profile.

References

anticancer potential of compounds derived from 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Potential of 1,4-Benzodioxane and Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the anticancer potential of compounds specifically derived from 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is limited in publicly available literature. This guide, therefore, provides a comparative analysis of structurally related compounds, namely derivatives of the 1,4-benzodioxane scaffold and various nitroaromatic compounds, to offer insights into their potential as anticancer agents.

Introduction

The 1,4-benzodioxane scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1][2][3][4][5] Its derivatives have been explored for various therapeutic applications, including the development of anticancer agents.[1][2][3][4][5][6][7][8] Similarly, nitroaromatic compounds have been investigated for their antiproliferative activities, with some exhibiting potent effects against various cancer cell lines.[9][10][11][12][13][14] This guide aims to provide a comparative overview of the anticancer potential of these two classes of compounds, presenting available quantitative data, experimental methodologies, and potential mechanisms of action.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of selected 1,4-benzodioxane and nitroaromatic derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as growth inhibition percentages.

Table 1: Anticancer Activity of 1,4-Benzodioxane Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported Activity (IC50 / GI50)Reference(s)
1,4-Benzodioxane-hydrazoneCompound 7eMelanoma (MDA-MB-435, M14, SK-MEL-2, UACC-62)0.20 µM, 0.46 µM, 0.57 µM, 0.27 µM[15]
1,4-Dioxane DerivativesCompound 13Prostate Cancer (PC-3)Potent Cytotoxic Effects[6][8]
1,4-Dioxane DerivativesCompound 14Prostate Cancer (PC-3)Not specified as most potent[6][8]
1,4-Dioxane DerivativesCompound 15Prostate Cancer (PC-3)Not specified as most potent[6][8]

Table 2: Anticancer Activity of Nitroaromatic Compounds

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported Activity (IC50 / % Inhibition)Reference(s)
7-Nitro-2-aryl-4H-benzo[d][16][17]oxazin-4-onesCompound 3a, 3c, 3kCervical Cancer (HeLa)28.54% - 44.67% inhibition[12]
2-aryl-5(6)-nitro-1H-benzimidazoleCompound 6Lung Cancer (A549)28 nM[13]
2-aryl-5(6)-nitro-1H-benzimidazoleCompound 3Not specifiedIC50 of 0.05 µM for PARP inhibition[13]
Nitroaromatic CompoundsCompounds 3 and 24Ehrlich Solid Tumors (in vivo)Significant antitumor effects[9][10][14]
1,3,4-Thiadiazole DerivativesCompound 3bBreast Cancer (MCF-7)Promising anticancer agent[12]
7-Nitro-2,1,3-benzoxadiazole DerivativesNBDHEXVarious Tumor Cell LinesTriggers apoptosis in submicromolar amounts[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the evaluation of anticancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.[20]

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[19][22]

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[19][22]

    • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[19][21] The plates are then incubated for 2-4 hours to allow formazan formation.[19][21]

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[19][20]

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[19][20]

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assay: Annexin V/Propidium Iodide Staining with Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17][23][24]

  • Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells.[17][23] Propidium iodide (PI), a fluorescent dye, is used as a marker for non-viable cells as it can only enter cells with compromised membranes.[17][23]

  • Procedure:

    • Cell Treatment: Cells are treated with the test compounds for a specified duration.

    • Cell Harvesting: Both adherent and suspension cells are collected and washed with a binding buffer.[23][24]

    • Staining: The cells are then incubated with fluorescently-labeled Annexin V and PI in the binding buffer.[17][23][24]

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[17][23][24]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][25][26][27][28]

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells.[27][28] The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases.[26][27]

  • Procedure:

    • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.

    • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[16][25][28]

    • Staining: The fixed cells are treated with RNase to prevent the staining of RNA and then incubated with a PI staining solution.[25][27][28]

    • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry.[16][28] A histogram of cell count versus fluorescence intensity is generated to visualize the cell cycle distribution.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for anticancer drug screening and a simplified signaling pathway potentially involved in the action of these compounds.

G cluster_0 In Vitro Anticancer Screening Workflow A Cancer Cell Line Culture B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (IC50 Determination) D->E F Mechanism of Action Studies (for potent compounds) E->F G Apoptosis Assay (Annexin V/PI Staining) F->G H Cell Cycle Analysis (PI Staining) F->H

Caption: A general workflow for the in vitro evaluation of the anticancer potential of chemical compounds.

G cluster_1 Simplified Apoptosis Signaling Pathway Drug Anticancer Compound Cell Cancer Cell Drug->Cell Mito Mitochondrial Stress Cell->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway, a common mechanism of action for anticancer drugs.

References

Safety Operating Guide

Proper Disposal of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[4] Handle the material in a well-ventilated area to avoid inhalation of any dust or fumes. In case of a spill, contain the material, prevent it from entering drains or waterways, and collect it into a suitable, labeled container for disposal.[4][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][3]

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound."

    • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a compatible, leak-proof container for storing the waste.

    • Ensure the container is tightly sealed and stored in a designated, well-ventilated waste accumulation area.[1]

  • Consult with EHS:

    • Contact your institution's EHS or equivalent safety office for specific guidance on disposal procedures. They will have knowledge of local regulations and approved disposal vendors.

  • Arrange for Pickup:

    • Follow your institution's protocol for arranging a hazardous waste pickup. This is typically managed through the EHS office.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key hazard information for related benzodioxine compounds, highlighting the need for cautious handling and disposal.

Hazard ClassificationCompoundStatement
Skin Irritation 1,4-Benzodioxan-2-carboxylic acidCauses skin irritation[2]
Eye Irritation 1,4-Benzodioxane-6-carboxylic AcidCauses serious eye irritation[5]
Respiratory Irritation 7-Fluoro-2,3-dihydrobenzo[b][1][6]dioxine-6-carboxylic acidMay cause respiratory irritation[4]

Experimental Workflow for Chemical Waste Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures safety and regulatory compliance from the point of generation to final disposal.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Segregate and Label Waste (Use Designated, Sealed Container) B->C D Store in a Secure, Ventilated Area C->D E Consult Institutional EHS for Specific Guidance D->E F Arrange for Pickup by Approved Waste Disposal Vendor E->F G Complete Waste Manifest/Documentation F->G H Final Disposal at a Licensed Facility G->H

Chemical Waste Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are handling. It is the user's responsibility to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally related compounds and general best practices for handling nitro-containing aromatic carboxylic acids.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable choices for protection against acids and aromatic compounds.[1][6] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1] For tasks with a higher risk of splashes, consider disposable coveralls.[7]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[1]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[8][9]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]

  • Use a scoop or spatula for transferring solids; never handle chemicals with your hands.[10]

  • Keep containers tightly closed when not in use.[3][9][11]

3. During the Experiment:

  • Clearly label all containers.[12]

  • Avoid contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the laboratory.[1][12]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][8]

  • When mixing, always add acid to water, never the other way around.[8][12]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[13] Carboxylic acids should not be stored in metal cabinets which can corrode.[13]

Spill Management and Disposal Plan

Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][14]

  • Clean-up: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Decontaminate: Decontaminate all equipment used for cleanup.

Waste Disposal Plan:

  • All chemical waste must be disposed of according to local, regional, and national regulations.[8][9]

  • Place waste in appropriately labeled hazardous waste containers.[12]

  • Never pour chemical waste into sink drains or dispose of it with regular trash.[8][12]

Visual Workflow for Safe Handling

prep Preparation & Engineering Controls weigh Weighing & Transfer prep->weigh exp Experimentation weigh->exp storage Storage exp->storage disposal Waste Disposal exp->disposal storage->exp spill Spill Management spill->disposal compound Chemical Handling eng_controls Engineering Controls compound->eng_controls ppe Personal Protective Equipment compound->ppe safe_practices Safe Work Practices compound->safe_practices spill_response Spill Response compound->spill_response waste_disposal Waste Disposal compound->waste_disposal min_exposure Minimized Exposure eng_controls->min_exposure ppe->min_exposure safe_practices->min_exposure spill_response->min_exposure waste_disposal->min_exposure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.